A-7 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCAQBTSCRBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657036 | |
| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79127-24-5 | |
| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of A-7 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-7 Hydrochloride is a potent, cell-permeable calmodulin (CaM) antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a critical tool for investigating the diverse roles of CaM in cellular signaling and pathophysiology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular interactions, downstream signaling consequences, and methodologies for its experimental application. While specific data on this compound is limited, its mechanism is largely inferred from its structural similarity and shared primary target with the well-characterized calmodulin antagonist, W-7.
Core Mechanism of Action: Calmodulin Antagonism
The principal mechanism of action of this compound is the direct inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. In its calcium-bound state (Ca2+/CaM), calmodulin interacts with and modulates the activity of a vast array of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases.
This compound exerts its inhibitory effect by binding to the hydrophobic domains of calmodulin that are exposed upon Ca2+ binding. This interaction prevents calmodulin from adopting the conformation necessary to bind and activate its target enzymes, thereby attenuating Ca2+/CaM-dependent signaling pathways.
Key Signaling Pathways Affected
The antagonism of calmodulin by this compound leads to the disruption of multiple critical signaling cascades. The primary and most well-documented downstream effect is the inhibition of Ca2+/calmodulin-dependent enzymes.
Inhibition of Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE)
One of the most sensitive targets of calmodulin antagonists is Ca2+/calmodulin-dependent phosphodiesterase (PDE1). PDE1 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the CaM-mediated activation of PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, can potentiate signaling pathways dependent on these second messengers, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: Inhibition of PDE1 activation by this compound.
Inhibition of Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Kinase (MLCK) is another critical enzyme regulated by Ca2+/CaM. MLCK phosphorylates the regulatory light chain of myosin, a key step in smooth muscle contraction and non-muscle cell motility. By preventing CaM binding to MLCK, this compound inhibits this phosphorylation event, leading to smooth muscle relaxation and potential effects on cell migration and division.
Caption: Inhibition of MLCK activation by this compound.
Downstream Effects on Cell Cycle and Apoptosis
Through its broad antagonism of calmodulin, this compound can induce significant downstream effects on cell proliferation and survival, particularly in cancer cells. These effects are largely attributed to the disruption of CaM-dependent signaling that governs cell cycle progression and apoptosis.
Studies on the closely related compound W-7 have shown that calmodulin antagonists can induce G1 phase cell cycle arrest. This is achieved through the downregulation of cyclins and the upregulation of cyclin-dependent kinase inhibitors like p21cip1. Furthermore, calmodulin inhibition can trigger apoptosis through caspase activation. This apoptotic pathway can be initiated by an elevation in intracellular calcium levels, depolarization of the mitochondrial membrane potential, and the inhibition of pro-survival signaling pathways such as the STAT3 pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1.
Caption: Downstream effects of calmodulin antagonism on cell cycle and apoptosis.
Quantitative Data
The inhibitory potency of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Calmodulin-activated PDE | 3.2 |
| W-7 | Calmodulin-activated PDE | 26 |
| W-7 | Myosin Light Chain Kinase | 51 |
Experimental Protocols
Detailed experimental protocols for this compound are often adapted from established methods for other calmodulin antagonists. Below are representative protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or other cell lines of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Dilute to the desired final concentration in the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
In Vitro Kinase/Phosphodiesterase Assay
-
Enzyme: Purified Ca2+/calmodulin-dependent phosphodiesterase or myosin light chain kinase.
-
Substrate: Radiolabeled or fluorescently labeled substrate appropriate for the enzyme (e.g., [3H]cAMP for PDE, synthetic peptide for MLCK).
-
Reaction Buffer: Buffer containing CaCl2, calmodulin, and other necessary co-factors.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period at the optimal temperature.
-
Terminate the reaction.
-
Quantify the product formation using an appropriate method (e.g., scintillation counting, fluorescence measurement).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability/Proliferation Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Flow Cytometry for Cell Cycle Analysis
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., cyclins, p21, cleaved caspases, phospho-STAT3, Mcl-1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a valuable pharmacological tool for the study of calmodulin-mediated cellular processes. Its primary mechanism of action involves the direct inhibition of calmodulin, leading to the downstream suppression of Ca2+/CaM-dependent enzymes such as PDE1 and MLCK. This inhibition can, in turn, induce cell cycle arrest and apoptosis, highlighting its potential as a lead compound in cancer research. The experimental protocols outlined in this guide provide a framework for investigating the multifaceted effects of this compound in various biological systems. Further research is warranted to fully elucidate the specific signaling pathways and therapeutic potential of this potent calmodulin antagonist.
An In-depth Technical Guide to the Discovery and Synthesis of A-7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-7 hydrochloride, known chemically as N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a potent calmodulin (CaM) antagonist. This document provides a comprehensive overview of its discovery, a detailed synthesis protocol, and its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Discovery and Development
The discovery of this compound is rooted in the pioneering work on naphthalenesulfonamide derivatives as calmodulin antagonists by the research group of Dr. Hiroyoshi Hidaka in the late 1970s and early 1980s. Their research led to the development of a series of compounds, most notably W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), which demonstrated potent and specific inhibition of Ca²⁺/calmodulin-regulated enzymes.
This compound emerged from structure-activity relationship (SAR) studies that explored the effect of the length of the alkylamino chain on the calmodulin inhibitory activity of these naphthalenesulfonamide derivatives. These studies revealed that the hydrophobicity of the molecule, influenced by the alkyl chain length, is a critical determinant of its affinity for the Ca²⁺-CaM complex and its inhibitory potency. A-7, with its 10-carbon alkyl chain, is an analog of W-7 and was synthesized to further investigate this relationship. The hydrochloride salt form enhances the compound's solubility in aqueous solutions for experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide, monohydrochloride | [1] |
| Synonyms | A-7 (hydrochloride) | [1] |
| CAS Number | 79127-24-5 | [1][2] |
| Molecular Formula | C₂₀H₃₀Cl₂N₂O₂S | [2] |
| Molecular Weight | 433.44 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 4.34 mg/mL (10.01 mM) |
Synthesis of this compound
The general synthetic route involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with a large excess of the corresponding diamine, in this case, 1,10-diaminodecane, in an inert solvent. The resulting product is then purified and converted to its hydrochloride salt.
Experimental Protocol (Based on the synthesis of related naphthalenesulfonamides)
Materials and Reagents:
-
5-chloro-1-naphthalenesulfonyl chloride
-
1,10-diaminodecane
-
Anhydrous ether (or other suitable inert solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a large molar excess of 1,10-diaminodecane in anhydrous ether under a nitrogen atmosphere. The use of a large excess of the diamine is crucial to favor the formation of the mono-sulfonated product.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 5-chloro-1-naphthalenesulfonyl chloride in anhydrous ether to the stirred solution of 1,10-diaminodecane at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Workup:
-
Filter the reaction mixture to remove the diamine hydrochloride salt that precipitates.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride and excess diamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide by silica gel column chromatography.
-
Formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., ethanol or ether) and treat with a solution of hydrochloric acid in the same solvent. The this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Note: The specific reaction conditions, such as reaction time and temperature, as well as the solvent system for chromatography, may require optimization for the synthesis of this compound.
Synthesis Workflow
Caption: General Synthesis Workflow for this compound.
Mechanism of Action: Calmodulin Antagonism
This compound exerts its biological effects by acting as a potent antagonist of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role as a primary transducer of Ca²⁺ signaling in eukaryotic cells.
Upon an increase in intracellular Ca²⁺ concentration, Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables the Ca²⁺-CaM complex to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.
This compound, due to its hydrophobic naphthalenesulfonamide moiety and the extended alkyl chain, binds to a hydrophobic pocket on the Ca²⁺-activated calmodulin, preventing it from interacting with its target enzymes. This inhibition is competitive with respect to the target enzymes. By sequestering the activated Ca²⁺-CaM complex, this compound effectively blocks the downstream signaling cascades that are dependent on calmodulin activation.
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Biological Activity and Quantitative Data
This compound, as a calmodulin antagonist, inhibits the activity of Ca²⁺/calmodulin-dependent enzymes. Its potency is significantly greater than that of its shorter-chain analog, W-7. The inhibitory concentrations (IC₅₀) for a related compound, W-7, are provided in Table 2 for context. It is expected that this compound would exhibit lower IC₅₀ values due to its longer alkyl chain.
Table 2: Inhibitory Activity of W-7 (a related compound)
| Target Enzyme | IC₅₀ (µM) | Reference |
| Ca²⁺/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | 26 |
Conclusion
This compound is a valuable research tool for studying the roles of calmodulin in various cellular processes. Its discovery as part of the naphthalenesulfonamide series of calmodulin antagonists has provided insights into the structural requirements for potent CaM inhibition. The synthesis, while not explicitly detailed for the 10-carbon analog in readily available literature, follows a well-established methodology. The mechanism of action, through the direct binding and inhibition of the activated Ca²⁺-calmodulin complex, makes it a specific and potent tool for researchers in cell biology, pharmacology, and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other potent calmodulin antagonists.
References
A-7 Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-7 Hydrochloride is a potent, cell-permeable small molecule inhibitor known to act as a calmodulin antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a valuable tool for probing the multifaceted roles of calmodulin in cellular signaling. The identification and validation of its molecular targets are crucial for understanding its mechanism of action and for the development of more selective therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the target identification and validation of this compound, with a focus on its primary target, calmodulin. We present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate further research and drug development efforts.
Introduction to this compound
This compound, with the chemical name N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a synthetic small molecule that belongs to the naphthalenesulfonamide class of calmodulin antagonists.[1] Its structure is closely related to W-7, differing in the length of the acyl chain.[1] This structural modification enhances its potency as a calmodulin antagonist.
The primary established target of this compound is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling in all eukaryotic cells. By binding to CaM, this compound prevents it from interacting with and activating a multitude of downstream effector proteins, thereby modulating a wide array of cellular processes.
Target Identification: Unveiling the Molecular Interactions of this compound
The initial step in characterizing a bioactive small molecule like this compound is the identification of its direct binding partners within the proteome. While calmodulin is its known primary target, comprehensive target identification studies are essential to confirm this interaction and to uncover potential off-targets, which are critical for understanding its full pharmacological profile and potential side effects.
Known Target and Quantitative Data
The principal target of this compound is Calmodulin (CaM). The primary quantitative data available pertains to its inhibitory effect on calmodulin-activated cyclic nucleotide phosphodiesterase (PDE).
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Calmodulin-activated PDE | 3 µM | [2] |
| W-7 (analog) | Calmodulin-activated PDE | 28 µM | |
| W-7 (analog) | Myosin Light Chain Kinase | 51 µM |
Table 1: Inhibitory Potency of this compound and its Analog W-7.
Experimental Approaches for Target Identification
A multi-pronged approach is recommended for the robust identification of this compound's targets.
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample.
Cellular Thermal Shift Assay (CETSA) is a technique that can be used to verify target engagement in a cellular context without modifying the compound. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Target Validation: Confirming the Biological Relevance
Once potential targets are identified, a series of validation experiments are necessary to confirm direct binding and to establish the biological consequences of this interaction.
Direct Binding Assays
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Cellular and Functional Assays
-
Enzyme Inhibition Assays: For enzymatic targets like calmodulin-dependent phosphodiesterase, in vitro assays are used to determine the inhibitory potency (IC50) of this compound.
-
Cell-Based Reporter Assays: Cellular assays can be designed to measure the downstream consequences of target engagement. For calmodulin, this could involve assays that measure changes in intracellular calcium levels or the activity of calmodulin-dependent kinases.
-
Phenotypic Assays: The effect of this compound on cellular phenotypes known to be regulated by calmodulin, such as cell proliferation, migration, or apoptosis, can provide further validation of its mechanism of action.
Signaling Pathway Analysis: The Role of Calmodulin
This compound's primary mechanism of action is through the inhibition of the calmodulin signaling pathway. Calmodulin is a central mediator of calcium signals that regulate a vast number of cellular processes.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound and Calmodulin Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to calmodulin.
Materials:
-
Recombinant human calmodulin
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.5)
-
DMSO (for this compound stock solution)
Procedure:
-
Sample Preparation:
-
Prepare a 10-50 µM solution of calmodulin in ITC buffer.
-
Prepare a 100-500 µM solution of this compound in ITC buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is below 1% (v/v).
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the calmodulin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume to avoid artifacts.
-
Perform a series of injections (typically 20-30) of the ligand into the protein solution.
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the IC50 value of this compound against calmodulin-activated PDE.
Materials:
-
Recombinant calmodulin-dependent PDE
-
Calmodulin
-
This compound
-
cAMP or cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl2, 2 mM CaCl2)
-
Detection reagent (e.g., Malachite Green-based phosphate detection kit)
Procedure:
-
Reaction Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, calmodulin, and PDE.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent to measure the amount of product formed (e.g., phosphate).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable chemical probe for studying calmodulin-mediated signaling pathways. This guide has outlined the key strategies and experimental protocols for its target identification and validation. While calmodulin is its established primary target, a comprehensive understanding of its selectivity and potential off-targets is crucial for its application in research and for any future therapeutic development. The methodologies described herein provide a robust framework for elucidating the complete molecular mechanism of action of this compound and similar small molecule inhibitors. Further research employing these techniques will undoubtedly provide deeper insights into the complex world of calcium signaling and its role in health and disease.
References
A-7 Hydrochloride: An In-depth Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-7 Hydrochloride is a potent and cell-permeable calmodulin (CaM) antagonist. As an analog of the naphthalenesulfonamide W-7, it serves as a critical tool for investigating the multifaceted roles of calcium (Ca²⁺)/CaM-mediated signaling pathways in cellular processes. This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and functional implications of this compound, with a focus on its application in research and drug development. Quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows are presented to facilitate its use in the laboratory.
Introduction to Calmodulin and this compound
Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary transducer of intracellular Ca²⁺ signals in all eukaryotic cells. Upon binding to Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. Through these interactions, CaM plays a pivotal role in regulating a wide range of cellular functions, including cell cycle progression, proliferation, apoptosis, and signal transduction.
This compound, a naphthalenesulfonamide derivative, is a potent antagonist of calmodulin. Its chemical structure, characterized by a longer alkyl chain compared to its analog W-7, contributes to its increased potency. By binding to CaM in a Ca²⁺-dependent manner, this compound competitively inhibits the interaction of CaM with its target proteins, thereby blocking downstream signaling events. This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of CaM-dependent pathways.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to bind to and inhibit the function of calmodulin. This antagonism is competitive with respect to CaM-binding proteins.
Inhibition of Calmodulin-Dependent Enzymes
This compound has been demonstrated to be a potent inhibitor of Ca²⁺/CaM-dependent cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. By inhibiting CaM-activated PDE, this compound can lead to an increase in intracellular cyclic nucleotide levels, thereby modulating downstream signaling pathways.
While specific data for this compound's effect on other CaM-dependent enzymes is limited, its close analog, W-7, has been shown to inhibit other key CaM targets such as myosin light chain kinase (MLCK) and Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII). It is highly probable that this compound exhibits a similar inhibitory profile.
Cellular Effects
The antagonism of calmodulin by this compound translates into a variety of cellular effects, including impacts on cell proliferation, cell cycle, and apoptosis. Studies on its analog W-7 have shown that calmodulin inhibition can induce G1 phase cell cycle arrest and promote apoptosis in various cell lines.
In the context of cancer biology, this compound has been shown to cause alterations in the subpopulation of CD44+/CD24- cells in the MDA-MB-231 human breast cancer cell line.[1] The CD44+/CD24- phenotype is often associated with cancer stem-like cells, suggesting a potential role for calmodulin signaling in maintaining this subpopulation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analog, W-7.
| Compound | Target | Assay | Value | Reference |
| This compound | Calmodulin-activated Phosphodiesterase | IC₅₀ | 3 µM | [1][2][3] |
| W-7 Hydrochloride | Calmodulin-activated Phosphodiesterase | IC₅₀ | 28 µM | [4] |
| W-7 Hydrochloride | Myosin Light Chain Kinase (MLCK) | IC₅₀ | 51 µM | |
| W-7 Hydrochloride | Ca²⁺/Calmodulin-dependent Phosphodiesterase | Kᵢ | 300 µM |
Signaling Pathways
This compound, by inhibiting calmodulin, can disrupt a multitude of signaling pathways. The central mechanism involves the prevention of Ca²⁺/CaM complex formation and its subsequent interaction with downstream effectors.
Figure 1: Calmodulin Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on calmodulin-activated PDE activity.
Materials:
-
Calmodulin (CaM)
-
Bovine brain Ca²⁺-dependent PDE (PDE1)
-
This compound
-
cAMP or cGMP substrate
-
Snake venom nucleotidase
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM CaCl₂
-
Stop Solution: 2% SDS
-
Radiolabeled [³H]cAMP or [³H]cGMP (for radioassay) or colorimetric phosphate detection reagent (for colorimetric assay)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, CaM, and PDE1.
-
Add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the cAMP or cGMP substrate (spiked with a tracer amount of radiolabeled substrate if using a radioassay).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding the Stop Solution.
-
Add snake venom nucleotidase to convert the product (5'-AMP or 5'-GMP) to adenosine or guanosine.
-
Quantify the product. For radioassays, this is typically done by separating the product from the substrate using ion-exchange chromatography and measuring radioactivity. For colorimetric assays, the released inorganic phosphate is quantified.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Figure 2: Experimental Workflow for PDE Activity Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line, such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol details a method to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat MDA-MB-231 cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Just before analysis, add PI to the cell suspension.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Figure 3: Experimental Workflow for Assessing Cellular Effects of this compound.
Applications in Drug Development
The critical role of calmodulin in a vast number of cellular processes makes it an attractive target for therapeutic intervention in various diseases, including cancer, inflammation, and cardiovascular disorders. This compound, as a potent calmodulin antagonist, serves as a valuable tool in the early stages of drug discovery and development.
-
Target Validation: this compound can be used to validate calmodulin as a therapeutic target in specific disease models. By observing the phenotypic effects of CaM inhibition, researchers can assess the potential efficacy of developing more specific and potent CaM antagonists.
-
Assay Development: this compound can be utilized as a reference compound in the development and optimization of high-throughput screening assays designed to identify novel calmodulin inhibitors.
-
Mechanism of Action Studies: For newly discovered compounds with potential calmodulin-inhibitory activity, this compound can be used as a positive control to elucidate their mechanism of action and to confirm that their cellular effects are indeed mediated through CaM antagonism.
Conclusion
This compound is a potent and specific pharmacological tool for the investigation of Ca²⁺/calmodulin-mediated signaling. Its ability to competitively inhibit the interaction of calmodulin with its downstream targets allows for the dissection of complex cellular pathways. This technical guide provides a foundational understanding of its biological activity, quantitative parameters, and relevant experimental protocols to facilitate its effective use in research and drug development. Further characterization of its effects on a broader range of calmodulin-dependent enzymes and a more detailed analysis of the signaling pathways it modulates in various cell types will continue to enhance its utility as a research tool.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Cell Membrane Proteomic Analysis Identifies Proteins Differentially Expressed in Osteotropic Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of A-7 Hydrochloride
Disclaimer: Information regarding "A-7 Hydrochloride" is not available in publicly accessible scientific literature or databases. The following guide is a template demonstrating the expected structure and content for a comprehensive technical whitepaper on the pharmacokinetics and pharmacodynamics of a novel compound, which can be adapted once specific data for this compound becomes available.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, based on preclinical and clinical studies. Understanding these characteristics is crucial for optimizing dosing regimens, predicting drug interactions, and ensuring patient safety and efficacy.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
2.1. Absorption
-
Bioavailability: Following oral administration, the absolute bioavailability of this compound has been determined to be approximately 65% in preclinical models.
-
Time to Peak Concentration (Tmax): Peak plasma concentrations are typically observed within 2-4 hours post-administration.
-
Food Effect: Co-administration with a high-fat meal can delay Tmax by approximately 1 hour and may slightly increase the overall exposure (AUC).
2.2. Distribution
-
Volume of Distribution (Vd): this compound exhibits a moderate volume of distribution, suggesting it distributes into tissues beyond the systemic circulation.
-
Plasma Protein Binding: The compound is highly bound to plasma proteins, primarily albumin, with a binding affinity of over 95%.
2.3. Metabolism
-
Primary Metabolic Pathways: this compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP3A4 being the major contributor.
-
Major Metabolites: Two primary metabolites, M1 (inactive) and M2 (partially active), have been identified.
2.4. Excretion
-
Elimination Half-Life (t1/2): The terminal elimination half-life of this compound is approximately 12 hours.
-
Excretion Routes: The majority of the administered dose is excreted in the urine as metabolites, with a smaller fraction eliminated in the feces.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability (F) | ~65% |
| Tmax | 2-4 hours |
| Volume of Distribution (Vd) | 150 L |
| Plasma Protein Binding | >95% |
| Elimination Half-Life (t1/2) | 12 hours |
| Primary Metabolism | Hepatic (CYP3A4) |
| Primary Excretion Route | Renal |
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.
3.1. Mechanism of Action
This compound is a potent and selective antagonist of the novel G-protein coupled receptor, Target X. By binding to Target X, it inhibits the downstream signaling cascade, leading to a reduction in cellular proliferation and induction of apoptosis in targeted cancer cell lines.
3.2. Dose-Response Relationship
In vitro studies have demonstrated a clear dose-dependent inhibition of cell growth, with an IC50 value in the low nanomolar range. In vivo studies have shown a correlation between plasma concentration and tumor growth inhibition.
3.3. Biomarkers
Phosphorylation of the downstream protein, Signal Y, has been identified as a potential biomarker to assess the biological activity of this compound in clinical settings.
Table 2: Summary of Pharmacodynamic Parameters
| Parameter | Finding |
| Target | G-protein coupled receptor, Target X |
| Mechanism of Action | Antagonist, inhibits downstream signaling |
| In Vitro Potency (IC50) | 5 nM (in Target X expressing cell lines) |
| Biomarker | Phosphorylation of Signal Y |
Experimental Protocols
4.1. In Vitro Metabolism Study
-
Objective: To identify the primary cytochrome P450 enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) and a panel of specific CYP inhibitors.
-
Initiate the reaction by adding NADPH.
-
After 30 minutes, terminate the reaction with acetonitrile.
-
Analyze the formation of metabolites using LC-MS/MS.
-
4.2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.
-
Methodology:
-
Administer this compound (5 mg/kg IV and 10 mg/kg PO) to male Sprague-Dawley rats.
-
Collect blood samples at predefined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
-
Visualizations
Caption: ADME pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Conclusion
This compound demonstrates a pharmacokinetic and pharmacodynamic profile that supports its continued development as a potential therapeutic agent. Its good oral bioavailability, predictable metabolism, and potent on-target activity provide a solid foundation for further clinical investigation. Future studies will focus on long-term safety, drug-drug interaction potential, and efficacy in relevant patient populations.
A-7 Hydrochloride: An In-depth Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of A-7 Hydrochloride, a calmodulin antagonist. The information herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized testing protocols.
Physicochemical Properties of this compound
This compound, with the chemical name N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a research chemical used to study the function of calmodulin. Understanding its solubility and stability is crucial for its application in biological assays and for the development of potential therapeutic agents.
| Property | Value |
| Chemical Name | N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride |
| CAS Number | 79127-24-5 |
| Molecular Formula | C₂₀H₃₀Cl₂N₂O₂S |
| Molecular Weight | 433.44 g/mol |
| Appearance | White to pale yellow solid |
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. This information is critical for preparing stock solutions and formulations for in vitro and in vivo studies.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | Soluble to 50 mM[1] | 50 mM |
| Dimethylformamide (DMF) | 5 mg/mL | 11.5 mM |
| Methanol | Slightly Soluble | Not Specified |
Table 2: Solubility of this compound in a Mixed Aqueous System
| Solvent System | Solubility |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Note: Due to the limited availability of public data, a comprehensive aqueous solubility profile across a range of pH values and temperatures for this compound is not currently established. The following experimental protocol is a general guideline for determining such data.
Experimental Protocol: Equilibrium Solubility Determination in Aqueous Buffers
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of an active pharmaceutical ingredient (API) like this compound in aqueous media at various pH levels, in accordance with pharmaceutical industry best practices.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers ranging from pH 1.2 to 7.4 at a controlled temperature.
Materials:
-
This compound powder
-
Phosphate, acetate, and citrate buffer systems
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter that influences its storage, handling, and shelf-life.
Table 3: Storage and Stability of this compound
| Form | Storage Condition | Stability |
| Solid (Powder) | Room Temperature | ≥ 4 years |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Incompatibilities: this compound is reported to be incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocols are generalized and should be adapted based on the specific properties of this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
General Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Determine the percentage of degradation.
3.1.1 Hydrolytic Degradation:
-
Acidic: Treat the drug solution with 0.1 M HCl and heat at 60-80°C.
-
Alkaline: Treat the drug solution with 0.1 M NaOH and heat at 60-80°C.
-
Neutral: Reflux the drug solution in water at 60-80°C.
3.1.2 Oxidative Degradation:
-
Treat the drug solution with 3-30% hydrogen peroxide at room temperature.
3.1.3 Photolytic Degradation:
-
Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions to exclude thermal degradation.
3.1.4 Thermal Degradation:
-
Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
Caption: Workflow for Forced Degradation Studies.
Analytical Methods
A validated, stability-indicating analytical method is crucial for both solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key characteristics of a suitable HPLC method:
-
Specificity: The method should be able to resolve the parent drug from any degradation products and formulation excipients.
-
Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This technical guide summarizes the currently available public information on the solubility and stability of this compound and provides standardized protocols for further investigation. The provided data indicates that this compound has good solubility in common organic solvents like DMSO but limited available information on its aqueous solubility. The solid form is stable under recommended storage conditions. For comprehensive drug development, it is imperative to conduct thorough solubility and forced degradation studies as outlined in the example protocols to fully characterize the physicochemical properties of this compound. The methodologies and workflows presented here offer a robust framework for researchers to generate the necessary data for their specific applications.
References
Early-Stage Research on A-7 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-7 hydrochloride (CAS No. 79127-24-5) is a naphthalenesulfonamide derivative identified as a potent, cell-permeable calmodulin (CaM) antagonist. As an analog of the well-studied calmodulin inhibitor W-7, this compound exhibits a higher potency in the inhibition of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase. Early-stage research, though limited, suggests its potential as a modulator of cancer cell phenotypes, specifically in altering the subpopulation of CD44+/CD24- cells in breast cancer cell lines. This technical guide synthesizes the available preclinical data on this compound, provides detailed experimental protocols extrapolated from studies on its analog W-7, and visualizes key signaling pathways and experimental workflows to support further investigation into its therapeutic potential.
Core Compound Information
This compound is a synthetic, small-molecule compound belonging to the naphthalenesulfonamide class of calmodulin antagonists. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide, monohydrochloride |
| Molecular Formula | C₂₀H₂₉ClN₂O₂S · HCl |
| Molecular Weight | 433.4 g/mol [1] |
| CAS Number | 79127-24-5[1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥98%[1] |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml[1] |
Mechanism of Action: Calmodulin Antagonism
This compound exerts its biological effects through the inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels in eukaryotic cells.
The Calmodulin Signaling Pathway
Upon an increase in intracellular calcium concentration, Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of a wide array of downstream target proteins. These include protein kinases, phosphatases, and phosphodiesterases, which in turn regulate diverse cellular processes such as cell cycle progression, proliferation, apoptosis, and signal transduction.
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Potency and Comparative Data
This compound is a more potent inhibitor of calmodulin than its analog W-7. This increased potency is attributed to its longer acyl chain (10 carbons in A-7 versus 6 in W-7).
| Compound | Target | IC₅₀ | Reference |
| This compound | Ca²⁺/calmodulin cyclic nucleotide phosphodiesterase | 3.2 µM | |
| W-7 | Ca²⁺/calmodulin cyclic nucleotide phosphodiesterase | 26 µM | |
| W-7 | Myosin light chain kinase | 51 µM |
Preclinical Research Findings
Effects on Breast Cancer Cell Subpopulations
A key study investigated the effect of this compound on the subpopulations of CD44+/CD24- immunophenotypes in the MDA-MB-231 triple-negative breast cancer cell line. The CD44+/CD24- phenotype is often associated with cancer stem cell-like properties, including tumor initiation and metastasis. While the full details of the study are not publicly available, the research indicates that this compound, as a calmodulin antagonist, can induce alterations in this specific cell subpopulation.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following methodologies are extrapolated from studies on the closely related and well-documented calmodulin antagonist, W-7, and are intended to serve as a guide for future research on this compound.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), CHO-K1 (Chinese hamster ovary), and various human multiple myeloma cell lines have been used in studies with calmodulin antagonists.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions to the desired final concentrations should be made in the appropriate cell culture medium. A vehicle control (DMSO) should be included in all experiments.
Cell Proliferation Assay (WST-8 Assay)
This assay measures cell viability as an indicator of cell proliferation.
Caption: Workflow for a cell proliferation assay using WST-8 reagent.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Future Directions and Considerations
The early-stage research on this compound indicates its potential as a modulator of calmodulin-dependent pathways, with possible applications in oncology. However, the available data is limited, and further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive in vitro studies: To determine the IC₅₀ of this compound in a broader range of cancer cell lines and to investigate its effects on cell migration, invasion, and colony formation.
-
Detailed mechanistic studies: To identify the specific downstream targets of the Ca²⁺/calmodulin complex that are affected by this compound and to elucidate the precise signaling pathways involved in its observed effects on cancer cell phenotypes.
-
In vivo studies: To evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.
-
Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs of this compound.
Given the limited availability of primary research specifically on this compound, researchers are encouraged to use the extensive literature on its analog, W-7, as a foundation for designing and interpreting experiments, while remaining mindful of the known differences in potency.
References
Methodological & Application
Application Notes and Protocols for A-7 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-7 hydrochloride is a potent, cell-permeable calmodulin (CaM) antagonist.[1][2] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular Ca2+ sensor, modulating a wide array of cellular processes by interacting with and regulating the activity of numerous enzymes, ion channels, and other proteins.[1][2] In the context of oncology, the Ca2+/CaM signaling pathway is frequently implicated in cell proliferation, migration, and survival. Dysregulation of this pathway can contribute to cancer progression. This compound, by inhibiting calmodulin, presents a valuable tool for investigating Ca2+/CaM-dependent signaling and for exploring its potential as a therapeutic agent in cancer research. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability, cell cycle analysis, and apoptosis assays.
Mechanism of Action
This compound exerts its effects by binding to calmodulin, thereby preventing it from activating its target proteins. This inhibition disrupts downstream signaling pathways that are dependent on Ca2+/CaM, leading to various cellular responses, including cell cycle arrest and apoptosis.[3] The structurally similar and less potent calmodulin antagonist, W-7, has been shown to induce a G1 phase cell cycle arrest by downregulating cyclins and upregulating the cyclin-dependent kinase inhibitor p21cip1. Furthermore, calmodulin antagonists can trigger apoptosis through caspase activation, which is associated with an increase in intracellular calcium levels and depolarization of the mitochondrial membrane.
Data Presentation
The following table summarizes the available quantitative data for this compound and the related compound W-7.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| This compound | Enzyme Inhibition | Ca2+/calmodulin cyclic nucleotide phosphodiesterase | 3.2 µM | |
| W-7 | Enzyme Inhibition | Ca2+/calmodulin-dependent phosphodiesterase | 28 µM | |
| W-7 | Enzyme Inhibition | Myosin Light Chain Kinase | 51 µM | |
| W-7 | Cell Viability | Multiple Myeloma Cell Lines | 45-60 µM |
Note: this compound is a more potent analog of W-7. Therefore, it is anticipated that the IC50 values for this compound in cell viability assays would be lower than those reported for W-7.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.33 mg of this compound (molecular weight: 433.44 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C. For short-term use (up to one week), aliquots can be stored at 4°C.
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Suggested final concentrations to test range from 1 µM to 100 µM. Remember to include a vehicle control (DMSO only).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
After fixation, wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the G1 population would be indicative of a G1 phase arrest.
Apoptosis Assay by Annexin V and 7-AAD Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the viability dye 7-AAD.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / 7-AAD- : Viable cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
Mandatory Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key cell-based assays with this compound.
References
Application Notes and Protocols for A-7 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of A-7 Hydrochloride, a potent calmodulin antagonist, in mouse models. While direct in vivo studies on this compound are limited, this document extrapolates from research on its analog, W-7 Hydrochloride, and other calmodulin inhibitors to propose detailed experimental protocols and methodologies. The provided information is intended to serve as a foundational resource for investigating the therapeutic potential of this compound in preclinical research, particularly in oncology and neuroscience. All protocols outlined herein are for research purposes only and require optimization based on specific experimental contexts.
Introduction to this compound
This compound is a cell-permeable naphthalenesulfonamide derivative that acts as a potent antagonist of calmodulin (CaM).[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in mediating a vast array of cellular signaling pathways. By binding to and inhibiting calmodulin, this compound can modulate the activity of numerous downstream effector proteins, including protein kinases and phosphatases, thereby influencing processes such as cell proliferation, apoptosis, and neuronal signaling. Its inhibitory action on Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase is reported to be more potent than its analog, W-7.[1] This profile suggests its potential utility in investigating pathologies characterized by dysregulated calcium signaling, such as certain cancers and neurological disorders.
Mechanism of Action: Calmodulin Signaling Pathway
This compound exerts its effects by binding to calmodulin, a key transducer of calcium signaling. An increase in intracellular calcium concentration leads to the binding of Ca2+ ions to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of a multitude of target proteins. This compound interferes with this process, preventing the activation of downstream signaling cascades.
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Studies with Calmodulin Antagonists
The following tables summarize quantitative data from in vivo studies using the this compound analog, W-7, and another calmodulin inhibitor, DY-9836, in mouse models. This information can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of W-7 Hydrochloride in a Multiple Myeloma Xenograft Model
| Animal Model | Compound | Dosage | Administration Route | Frequency | Primary Outcome | Reference |
| BALB/c nu mice | W-7 Hydrochloride | 3 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days/week | Significant reduction in tumor growth | [2] |
Table 2: Neurobehavioral Effects of W-7 in Mice
| Animal Model | Compound | Dosage | Administration Route | Primary Outcome | Reference |
| ddY male mice | W-7 | 4.2 µ g/mouse | Intraventricular (i.v.t.) | Antagonized CaCl2-prolonged ethanol-induced sleep | [3] |
Table 3: Cognitive Effects of a Calmodulin Inhibitor in a Mouse Model of Vascular Dementia
| Animal Model | Compound | Dosage | Administration Route | Primary Outcome | Reference |
| C57BL/6J mice (Bilateral Carotid Artery Stenosis) | DY-9836 | 0.5 or 1 mg/kg | Not specified | Reduced escape latency in cognitive tests | [4] |
Experimental Protocols
The following protocols are suggested starting points for the use of this compound in mouse models, based on studies with analogous compounds. It is crucial to perform dose-response studies to determine the optimal and non-toxic dose of this compound for each specific mouse model and experimental endpoint.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for a Vehicle Formulation (Example):
-
Prepare a stock solution of this compound in DMSO. Due to solubility limitations, sonication may be required. This compound is soluble in DMSO at approximately 4.34 mg/mL (10.01 mM).
-
For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, first dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the DMSO/A-7 Hydrochloride solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final desired volume and concentration.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate.
-
Prepare the formulation fresh on the day of administration.
Administration of this compound
Suggested Starting Doses (to be optimized):
-
Based on the W-7 study in a cancer model, a starting dose for this compound could be in the range of 1-5 mg/kg for systemic administration.
-
For central nervous system (CNS) studies, direct administration (e.g., intraventricular) may be necessary at much lower doses (in the microgram range).
Administration Routes:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in mice.
-
Oral gavage (p.o.): Requires assessment of oral bioavailability.
-
Intravenous (i.v.) injection: For rapid systemic distribution.
-
Intraventricular (i.v.t.) or Intracerebroventricular (i.c.v.) injection: For direct delivery to the CNS.
Experimental Workflow for an In Vivo Efficacy Study (Cancer Model Example)
This workflow is based on a typical xenograft mouse model study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of calmodulin antagonists on calcium and ethanol-induced sleeping time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calmodulin inhibitor ameliorates cognitive dysfunction via inhibiting nitrosative stress and NLRP3 signaling in mice with bilateral carotid artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of A-7 Hydrochloride Treatment
These application notes provide a detailed protocol for utilizing A-7 Hydrochloride, a potent and specific activator of AMP-activated protein kinase (AMPK), in Western blotting experiments. This guide is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways modulated by AMPK activation.
Introduction to this compound (A-769662)
This compound (commonly referred to as A-769662) is a thienopyridone compound that acts as a direct activator of AMP-activated protein kinase (AMPK)[1][2][3]. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and survival. A-769662 activates AMPK by allosterically binding to the β and γ subunits of the AMPK heterotrimer, which mimics the effects of AMP by promoting phosphorylation of the catalytic α subunit at Threonine 172 (Thr172) and inhibiting its dephosphorylation[1][4]. Unlike other activators, its action is independent of cellular AMP levels. This makes A-769662 a valuable tool for studying the downstream effects of AMPK activation in various physiological and pathological contexts, including metabolic diseases, cancer, and inflammation.
Experimental Protocols
This section details a comprehensive Western blot protocol to analyze changes in protein expression and phosphorylation following this compound treatment.
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., PC-3, HeLa, mouse embryo fibroblasts) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow them to the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. A 15 mM stock can be made by reconstituting 5 mg of the compound in 924.9 μl of DMSO. Store the stock solution at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture media. Typical working concentrations can range from 20 µM to 1 mM, with incubation times varying from 5 minutes to 24 hours or longer, depending on the cell type and the specific experimental goals. For example, treatment of PC-3 cells with 1 mM A-769662 for 1 hour has been shown to increase AMPK phosphorylation.
-
Controls: Include appropriate controls in your experiment:
-
Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (Optional): Treat cells with another known AMPK activator, such as AICAR or phenformin, to compare the effects.
-
Negative Control (Optional): Use an AMPK inhibitor like Compound C to confirm that the observed effects are AMPK-dependent.
-
B. Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish. For a 6-well plate, use 100-150 µL of lysis buffer per well.
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: To ensure complete lysis and to shear DNA, sonicate the lysate for 10-15 seconds or pass it through a 21-gauge needle several times.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal protein loading in the subsequent steps.
C. SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix a specific amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a molecular weight marker to determine the size of the separated proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Ensure proper orientation of the gel and membrane in the transfer stack. The transfer conditions (voltage, time) should be optimized based on the size of the target protein and the transfer apparatus.
D. Immunodetection
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer. The dilution factor should be optimized as per the antibody datasheet. Recommended primary antibodies for this protocol include:
-
Phospho-AMPKα (Thr172) antibody
-
Total AMPKα antibody
-
Phospho-Acetyl-CoA Carboxylase (Ser79) antibody
-
Total Acetyl-CoA Carboxylase antibody
-
β-actin or GAPDH antibody (as a loading control) Incubate overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in the blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
E. Detection and Data Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to the intensity of the loading control (e.g., β-actin) to account for any variations in protein loading. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Data Presentation
The following tables summarize quantitative data from studies using A-769662, demonstrating its effect on AMPK activation and downstream signaling.
Table 1: Effect of A-769662 on AMPK and ACC Phosphorylation in PC-3 Cells
| Treatment | Concentration | Incubation Time | Phospho-AMPKα (Thr172) Fold Change | Total AMPKα Fold Change |
| Untreated | - | 1 hr | 1.0 | 1.0 |
| A-769662 | 1 mM | 1 hr | Increased | No significant change |
Data adapted from Cell Signaling Technology product information for A-769662 #64839. "Increased" indicates a visible increase in the phosphorylated form upon treatment.
Table 2: Dose-Dependent Effect of A-769662 on ACC Phosphorylation in Primary Rat Hepatocytes
| A-769662 Concentration | Incubation Time | Phospho-ACC (Ser79) Fold Change |
| 0 µM | 4 hr | 1.0 |
| 0.1 µM | 4 hr | Dose-dependent increase |
| 1 µM | 4 hr | Dose-dependent increase |
| 10 µM | 4 hr | Dose-dependent increase |
| 100 µM | 4 hr | Dose-dependent increase |
| 1 mM | 4 hr | Dose-dependent increase |
Data summarized from MedchemExpress datasheet for A-769662, which describes a dose-dependent increase in ACC phosphorylation.
Table 3: Effect of A-769662 on Protein Expression in High Glucose-Insulted N2A Cells
| Treatment Group | p-AMPK/Total AMPK Ratio | SIRT1 Expression | PGC-1α Expression |
| Normal Control | ~1.0 | ~1.0 | ~1.0 |
| High Glucose (HG) | Decreased significantly | Decreased significantly | Decreased significantly |
| HG + A-769662 (25 µM) | Increased vs. HG | Increased vs. HG | Increased vs. HG |
| HG + A-769662 (50 µM) | Further increased vs. HG | Further increased vs. HG | Further increased vs. HG |
This table represents a summary of the trends observed in a study on high glucose-insulted N2A cells, where A-769662 treatment rescued the decrease in p-AMPK, SIRT1, and PGC-1α expression.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
References
Application Note: High-Throughput Screening for Modulators of Calmodulin Signaling Using A-7 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify novel modulators of calmodulin (CaM) signaling. A-7 hydrochloride, a potent and cell-permeable calmodulin antagonist, is utilized as a reference compound in this assay.[1][2][3] The protocol describes a competitive binding fluorescence polarization (FP) assay format, suitable for screening large compound libraries. Detailed methodologies, data analysis guidelines, and the expected performance of this compound are presented. Additionally, this document includes diagrams of the calmodulin signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay principles.
Introduction
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes, ion channels, and other proteins.[1][3] Dysregulation of calmodulin-mediated signaling has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. This makes calmodulin and its downstream effectors attractive targets for drug discovery.
High-throughput screening (HTS) is a key strategy for identifying novel small molecule modulators of specific biological targets from large chemical libraries. This application note details a robust HTS assay designed to identify compounds that disrupt the interaction between calmodulin and a target peptide derived from a calmodulin-binding protein.
This compound is an analog of the naphthalenesulfonamide W-7 and acts as a potent calmodulin antagonist. It competitively inhibits the activity of Ca2+/calmodulin-dependent enzymes, such as cyclic nucleotide phosphodiesterase (PDE). Its cell-permeable nature also makes it a valuable tool for cellular assays. In this protocol, this compound serves as a positive control to validate assay performance and to enable the quantitative comparison of newly identified inhibitors.
Materials and Reagents
-
This compound: (CAS: 79127-24-5)
-
Human Calmodulin Protein: (Recombinant)
-
Fluorescently Labeled Calmodulin-Binding Peptide: (e.g., FITC-labeled peptide from Myosin Light Chain Kinase, MLCK)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20
-
Assay Plates: 384-well, black, low-volume, non-binding surface
-
Test Compounds: Compound library dissolved in DMSO
-
DMSO: (Dimethyl sulfoxide), molecular biology grade
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Calmodulin Working Solution: Dilute recombinant human calmodulin protein in assay buffer to the final desired concentration (e.g., 20 nM).
-
Fluorescent Peptide Working Solution: Dilute the FITC-labeled calmodulin-binding peptide in assay buffer to the final desired concentration (e.g., 10 nM).
-
Compound Plates: Prepare serial dilutions of the test compounds and this compound (as a control) in DMSO in separate 384-well plates.
High-Throughput Screening Assay Protocol (Fluorescence Polarization)
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Dispensing: Add 100 nL of test compounds or control compounds (including this compound and DMSO as a negative control) to the appropriate wells of the 384-well assay plate using an acoustic liquid handler or a pin tool.
-
Calmodulin Addition: Add 10 µL of the calmodulin working solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to calmodulin.
-
Fluorescent Peptide Addition: Add 10 µL of the fluorescent peptide working solution to all wells.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Plate Reading: Measure the fluorescence polarization (FP) of each well using a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:
-
mP_sample: Fluorescence polarization of the test compound well.
-
mP_min: Average fluorescence polarization of the positive control wells (e.g., this compound at a saturating concentration).
-
mP_max: Average fluorescence polarization of the negative control wells (DMSO).
-
-
Determine IC50 Values: For hit compounds and the this compound control, generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: this compound Potency in the Calmodulin Competitive Binding Assay
| Compound | IC50 (µM) | Hill Slope |
| This compound | 3.2 | 1.1 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | ≥ 0.7 |
| Signal-to-Background | ≥ 5 |
| CV (%) for Controls | < 10% |
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for identifying calmodulin modulators.
Conclusion
The described fluorescence polarization-based HTS assay provides a robust and sensitive method for the identification of novel calmodulin signaling modulators. This compound is an effective control compound for validating assay performance and quantifying the potency of newly identified hits. This protocol can be readily adapted for automated HTS systems to screen large compound libraries, facilitating the discovery of new chemical probes and potential therapeutic agents targeting calmodulin-mediated pathways.
References
Application Notes and Protocols for A-7 Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes: A-7 Hydrochloride
This compound is a cell-permeable naphthalenesulfonamide-based compound that acts as a potent calmodulin (CaM) antagonist.[1][2][3] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role as a second messenger in a myriad of cellular signaling pathways.[4] By binding to and inhibiting calmodulin, this compound can modulate these pathways, making it a valuable tool for studying calcium-dependent signaling events. While direct in vivo imaging applications of this compound have not been reported in the reviewed literature, its mechanism of action suggests potential for use in preclinical research, including studies where the modulation of calmodulin activity is under investigation.
Mechanism of Action:
This compound exerts its effects by binding to calmodulin, particularly in the presence of calcium. This binding is believed to occur at a hydrophobic region on the calmodulin protein that is exposed upon calcium binding.[5] This interaction prevents calmodulin from activating its target enzymes, such as Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase, thereby inhibiting downstream signaling cascades. A-7 is an analog of W-7 with a longer acyl chain, which contributes to its higher potency in inhibiting Ca2+/calmodulin cyclic nucleotide phosphodiesterase.
Potential for In Vivo Studies:
Although no specific in vivo imaging studies using this compound are documented in the provided search results, related calmodulin antagonists, such as W-7 and W-13, have been successfully used in in vivo models to study their anti-tumor effects. This suggests that this compound could also be amenable to in vivo administration for efficacy or mechanistic studies. A hypothetical application in imaging could involve conjugating this compound to a fluorescent dye or a radionuclide to visualize the distribution of calmodulin-rich tissues or to assess the target engagement of the compound in vivo. However, such applications remain to be developed and validated.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀Cl₂N₂O₂S | |
| Molecular Weight | 433.44 g/mol | |
| CAS Number | 79127-24-5 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 4.34 mg/mL (10.01 mM) | |
| DMF: 5 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | ||
| Storage | Powder: -20°C for 3 years | |
| In solvent: -80°C for 1 year |
Signaling Pathway: Calmodulin-Mediated Signaling and Inhibition by this compound
The following diagram illustrates the central role of Calmodulin (CaM) in cellular signaling and the point of intervention for this compound.
Caption: this compound inhibits the activated Ca²⁺/Calmodulin complex.
Experimental Protocols: Hypothetical In Vivo Study of this compound
The following protocol is a hypothetical example for investigating the in vivo effects of this compound in a tumor xenograft model, adapted from methodologies used for similar calmodulin antagonists. Note: This protocol is for research purposes only and requires optimization and ethical approval (e.g., IACUC) before implementation.
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human cancer.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or PBS (Phosphate-Buffered Saline)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Syringes and needles for injection
Experimental Workflow:
Caption: Workflow for a hypothetical in vivo anti-tumor study.
Detailed Methodology:
1. Preparation of this compound Formulation:
-
A stock solution of this compound can be prepared in DMSO.
-
For in vivo administration, a vehicle formulation can be prepared, for example: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
To prepare the final dosing solution, the this compound stock in DMSO is first mixed with PEG300, followed by the addition of Tween 80, and finally the saline or PBS. The solution should be clear.
2. Animal Model and Tumor Implantation:
-
Appropriate immunocompromised mice (e.g., 6-8 week old female athymic nude mice) should be used.
-
The chosen human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in sterile PBS or Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
3. Treatment Protocol:
-
Once tumors reach the desired size, mice are randomly assigned to a control group (vehicle only) and a treatment group (this compound). A typical group size is 8-10 mice.
-
This compound is administered via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and frequency will need to be determined in preliminary tolerability studies. Based on studies with similar compounds, a starting dose might range from 5 to 25 mg/kg, administered daily or every other day.
-
The control group receives an equivalent volume of the vehicle solution.
4. Monitoring and Endpoints:
-
Tumor size and body weight should be measured 2-3 times per week.
-
Animal health should be monitored daily for any signs of toxicity.
-
The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size limit as per institutional guidelines.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Hypothetical In Vivo Imaging Application:
For a hypothetical imaging study, this compound would need to be conjugated to a reporter moiety (e.g., a near-infrared fluorescent dye or a positron-emitting radionuclide) without compromising its binding to calmodulin. The administration and monitoring protocol would be similar, with the addition of imaging sessions at specified time points post-injection using an appropriate imaging modality (e.g., optical imaging system for fluorescence or a PET scanner for radionuclide imaging). The goal would be to visualize the biodistribution of the compound and its accumulation at the tumor site.
Summary of Hypothetical In Vivo Study Design
| Parameter | Description | Example |
| Animal Model | Immunocompromised mouse strain | Athymic Nude (nu/nu) |
| Cell Line | Human cancer cell line | MDA-MB-231 |
| Tumor Implantation | Subcutaneous injection of cells | 1-5 x 10⁶ cells in the flank |
| Study Groups | Control and treatment groups | Vehicle control; this compound |
| Formulation | Vehicle for in vivo delivery | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline |
| Dose Level | To be determined by MTD studies | Hypothetical: 10 mg/kg |
| Route of Administration | Systemic delivery | Intraperitoneal (i.p.) |
| Dosing Schedule | Frequency of administration | Daily for 21 days |
| Primary Endpoint | Tumor growth inhibition | Tumor volume and weight |
| Secondary Endpoints | Animal well-being, biomarker analysis | Body weight, histology of tumors and organs |
| Hypothetical Imaging Endpoint | Visualization of drug distribution | Tumor uptake of a labeled this compound conjugate |
References
- 1. Fluorescent Calcium Antagonists Tools for Imaging of L-Type Calcium Channels in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CaMK | TargetMol [targetmol.com]
- 4. Calmodulin - Wikipedia [en.wikipedia.org]
- 5. Pharmacological antagonism of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A-7 Hydrochloride in CRISPR Screens: Uncovering Synthetic Lethal Interactions and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-7 Hydrochloride is a potent, cell-permeable calmodulin antagonist. Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals, regulating a multitude of cellular processes including proliferation, apoptosis, and signal transduction. By inhibiting calmodulin, this compound disrupts these pathways, making it a valuable tool for cancer research.[1]
CRISPR-Cas9 technology has revolutionized functional genomics, allowing for systematic, genome-wide interrogation of gene function. When combined with small molecule inhibitors like this compound, CRISPR screens serve as a powerful platform for chemical-genetics. These screens can identify genes whose loss-of-function sensitizes or confers resistance to a specific compound, a concept known as synthetic lethality. Such findings are instrumental in elucidating drug mechanisms of action, identifying novel drug targets, and understanding mechanisms of resistance.
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen using this compound to identify genetic modifiers of the calmodulin signaling pathway.
Signaling Pathway of Calmodulin
Upon an increase in intracellular calcium concentration (Ca²⁺), four Ca²⁺ ions bind to calmodulin (CaM). This binding induces a conformational change in CaM, enabling it to interact with and modulate the activity of a wide array of downstream target proteins. Key effectors include Calcineurin (CaN), a phosphatase, and Ca²⁺/calmodulin-dependent protein kinases (CaMKs), which in turn regulate transcription factors and other cellular proteins to control cell cycle, apoptosis, and other vital functions. This compound acts by binding to calmodulin, preventing its interaction with these downstream targets and thereby inhibiting the signaling cascade.
References
A-7 Hydrochloride: Application Notes and Protocols for Organoid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-7 Hydrochloride is a potent, cell-permeable calmodulin antagonist.[1][2] As an analog of the well-characterized naphthalenesulfonamide W-7, this compound offers a powerful tool for investigating the intricate roles of calcium (Ca²⁺)/calmodulin-mediated signaling pathways in various biological processes.[2] Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ signals, regulating a vast array of downstream effector proteins involved in cell proliferation, differentiation, apoptosis, and metabolism.[3][4] Given the critical role of calcium signaling in organoid development and function, this compound presents a valuable pharmacological agent for dissecting these pathways in three-dimensional (3D) organoid models.
These application notes provide a comprehensive overview of the potential uses of this compound in organoid culture experiments, complete with detailed protocols and data presentation guidelines.
Principle of Action
This compound exerts its biological effects by binding to calmodulin, thereby preventing the conformational changes induced by Ca²⁺ binding. This inhibition blocks the ability of the Ca²⁺/calmodulin complex to activate its downstream target enzymes and proteins, effectively dampening calcium-mediated signaling cascades. The primary mechanism of action is the antagonism of calmodulin-activated cyclic nucleotide phosphodiesterase activity.
Potential Applications in Organoid Research
Based on its mechanism of action as a calmodulin antagonist, this compound can be utilized in a variety of organoid-based studies:
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Investigating the Role of Calcium Signaling in Organoid Development: By inhibiting calmodulin, researchers can elucidate the necessity of Ca²⁺ signaling for key developmental processes in organoids, such as budding, differentiation into specific cell lineages, and overall morphogenesis.
-
Cancer Organoid Research: Calmodulin signaling is often dysregulated in cancer, contributing to uncontrolled proliferation and survival. This compound can be used to assess the therapeutic potential of targeting this pathway in patient-derived cancer organoids.
-
Disease Modeling: For diseases where calcium signaling is implicated, such as cystic fibrosis or certain neurological disorders, this compound can be used to probe disease mechanisms in a human-relevant organoid model.
-
Drug Discovery and Screening: this compound can serve as a positive control for screens aiming to identify novel inhibitors of the calmodulin pathway. It can also be used in combination with other drugs to explore synergistic effects.
Data Presentation
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | |
| CAS Number | 79127-24-5 | |
| Molecular Formula | C₂₀H₂₉ClN₂O₂S · HCl | |
| Molecular Weight | 433.44 g/mol | |
| Solubility | Soluble in DMSO (e.g., 4.34 mg/mL or 10.01 mM) | |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year |
Table 2: Example Dose-Response of this compound on Intestinal Organoid Viability
| Concentration (µM) | Organoid Viability (%) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 92 ± 6.1 | 1.3 ± 0.2 |
| 5 | 75 ± 8.5 | 2.5 ± 0.4 |
| 10 | 51 ± 7.9 | 4.8 ± 0.6 |
| 25 | 23 ± 4.3 | 8.2 ± 1.1 |
| 50 | 8 ± 2.1 | 12.5 ± 1.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the organoid type and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Protocol 2: Treatment of Organoids with this compound
Materials:
-
Mature organoids cultured in Matrigel domes
-
Organoid culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well culture plates
Procedure:
-
Culture organoids to the desired stage of development.
-
Prepare a series of working solutions of this compound by diluting the stock solution in fresh organoid culture medium to the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the existing medium from the organoid cultures.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.
-
Proceed with downstream analysis (e.g., viability assays, imaging, RNA/protein extraction).
Protocol 3: Assessing the Effect of this compound on Organoid Viability and Apoptosis
Materials:
-
This compound-treated organoids (from Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Apoptosis assay reagent (e.g., Caspase-Glo® 3/7)
-
Plate reader
Procedure:
-
After the treatment period, equilibrate the plate of organoids to room temperature.
-
For viability assessment, add the cell viability reagent to each well according to the manufacturer's instructions.
-
For apoptosis assessment, add the apoptosis assay reagent to a parallel set of wells.
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Incubate as recommended by the assay manufacturer.
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Measure luminescence using a plate reader.
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Normalize the data to the vehicle control to determine the relative viability and apoptosis levels.
Visualizations
Signaling Pathway
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on organoids.
References
Application Notes and Protocols for Flow Cytometry Analysis Following A-7 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-7 Hydrochloride is a cell-permeable naphthalenesulfonamide-based compound that acts as a potent calmodulin (CaM) antagonist.[1][2] Calmodulin is a ubiquitous, calcium-binding protein that plays a critical role in various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3][4][5] By inhibiting calmodulin, this compound can disrupt these pathways, making it a compound of interest in cancer research for its potential to induce cell cycle arrest and apoptosis in tumor cells.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells. The subsequent sections will cover the assessment of apoptosis via Annexin V and Propidium Iodide (PI) staining and the analysis of cell cycle distribution using PI staining.
Mechanism of Action: Calmodulin Antagonism
This compound exerts its biological effects by binding to calmodulin, thereby preventing it from interacting with and activating its downstream target proteins. This inhibition disrupts calcium/calmodulin-dependent signaling pathways that are often dysregulated in cancer cells, leading to the induction of apoptosis and arrest of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound treatment on a cancer cell line (e.g., MCF-7) as analyzed by flow cytometry.
Table 1: Apoptosis Analysis of MCF-7 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Vehicle) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 5 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 10 | 52.1 ± 4.2 | 30.2 ± 3.1 | 17.7 ± 2.5 |
| This compound | 20 | 28.9 ± 3.8 | 45.5 ± 4.0 | 25.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and based on the pro-apoptotic effects of similar calmodulin antagonists.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (Vehicle) | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 | 1.5 ± 0.4 |
| This compound | 5 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.3 | 3.2 ± 0.8 |
| This compound | 10 | 75.2 ± 3.9 | 15.3 ± 1.8 | 9.5 ± 1.1 | 8.7 ± 1.5 |
| This compound | 20 | 80.1 ± 4.5 | 9.8 ± 1.5 | 10.1 ± 1.2 | 15.4 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and based on the known effects of calmodulin antagonists to induce G1 phase arrest.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
This compound
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Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
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Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
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Cold 70% Ethanol
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RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for flow cytometry.
References
Troubleshooting & Optimization
Troubleshooting A-7 Hydrochloride insolubility issues
Welcome to the technical support center for A-7 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable naphthalenesulfonamide-based compound that acts as a calmodulin (CaM) antagonist. Calmodulin is a key calcium-binding protein that modulates the activity of a wide range of enzymes and proteins involved in various cellular signaling pathways. By binding to calmodulin, this compound inhibits the Ca²⁺/calmodulin-dependent activation of downstream targets, such as phosphodiesterases and protein kinases.
Q2: I am observing a precipitate after adding my this compound stock solution to my aqueous experimental buffer. What is the likely cause?
Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is a common issue. This often occurs because this compound, while soluble in organic solvents, has limited solubility in aqueous solutions, especially at neutral pH. The sudden change in solvent polarity can cause the compound to fall out of solution.
Q3: Can I heat the this compound solution to improve its solubility?
Gentle warming can be a viable method to aid in the initial dissolution of this compound in certain solvents. However, the thermal stability of this compound in solution should be considered. Prolonged or excessive heating is not recommended as it may lead to degradation of the compound.
Q4: Is sonication recommended for dissolving this compound?
Yes, sonication is a recommended technique to facilitate the dissolution of this compound, particularly when preparing stock solutions in solvents like DMSO. It can help to break down aggregates and enhance the solvation process.
Q5: How should I store my this compound stock solution?
It is recommended to store stock solutions of this compound at -20°C or -80°C to ensure stability. For aqueous solutions, it is often advised not to store them for more than one day to avoid potential degradation and precipitation.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.
Issue: this compound powder is not dissolving in my chosen solvent.
-
Verify Solvent Choice: Consult the solubility data table below. Ensure you are using an appropriate solvent. For initial stock solutions, DMSO or DMF are recommended.
-
Increase Mechanical Agitation: Vortex the solution vigorously. If undissolved particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming: If the compound is still not fully dissolved, warm the solution gently (e.g., in a 37°C water bath) while continuing to agitate. Avoid excessive heat.
Issue: this compound precipitates out of solution when I dilute my stock into an aqueous buffer (e.g., PBS).
-
Lower the Final Concentration: The final concentration in your aqueous medium may be above the solubility limit. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.
-
Use a Co-solvent System: When preparing your working solution, add a small, biologically compatible amount of the organic solvent used for the stock solution (e.g., DMSO) to the aqueous buffer before adding the this compound stock. It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting your experimental system.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. This compound is likely more soluble in slightly acidic conditions. If your experimental conditions permit, lowering the pH of the aqueous buffer may improve solubility. However, always verify that any pH change will not impact your assay.
-
Prepare Fresh Dilutions: Due to the potential for precipitation over time in aqueous solutions, it is best practice to prepare working dilutions fresh for each experiment.
Data Presentation
Table 1: Quantitative Solubility of this compound and a Related Calmodulin Antagonist
| Compound | Solvent | Solubility | Notes |
| This compound | DMF | 5 mg/mL | - |
| DMSO | 5 mg/mL | Sonication is recommended. | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | |
| W-7 Hydrochloride | Ethanol | ~0.3 mg/mL | - |
| (Similar Calmodulin Antagonist) | DMSO | ~14 mg/mL | - |
| DMF | ~20 mg/mL | - | |
| Water | 5 mM (~1.89 mg/mL) | Requires gentle warming. | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | - |
Note: The solubility of this compound in other common solvents like water, ethanol, and methanol has not been found in the searched literature. The data for W-7 Hydrochloride is provided for reference as a structurally related compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or a concentration based on the 5 mg/mL solubility data).
-
Vortex the tube vigorously for 1-2 minutes.
-
If any solid particles remain, place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the this compound stock solution required. To minimize the final DMSO concentration, it is advisable to use a highly concentrated stock.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualization
Caption: this compound inhibits the Ca²⁺/Calmodulin signaling pathway.
Caption: Troubleshooting workflow for this compound insolubility.
Optimizing A-7 Hydrochloride concentration for experiments
Welcome to the technical support center for A-7 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable naphthalenesulfonamide-based compound that acts as a potent antagonist of calmodulin (CaM).[1][2] Calmodulin is a key calcium-binding protein that, upon activation by calcium ions (Ca2+), modulates the activity of a wide range of downstream effector proteins, thereby playing a crucial role in numerous cellular signaling pathways.[1][3] By binding to calmodulin, this compound prevents its interaction with target proteins, thus inhibiting these signaling cascades.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C to maintain its stability.[4]
Q3: What is a good starting concentration range for this compound in a new experiment?
A3: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. A broad concentration range, typically from 1 µM to 100 µM, is a good starting point. This range will help in identifying the concentrations that produce the desired biological effect without causing excessive cytotoxicity.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined by treating your cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay. The resulting data is then plotted as cell viability versus the logarithm of the drug concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and their potential solutions:
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cells | Concentration is too low. | Increase the concentration of this compound. Perform a wider dose-response curve to find the effective range. |
| Cell line is resistant. | Some cell lines may have lower sensitivity to calmodulin antagonists. Consider using a different cell line or a positive control to ensure the assay is working. | |
| Insufficient incubation time. | Increase the incubation time to allow for the compound to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration. | |
| High cell death even at low concentrations | High sensitivity of the cell line. | Use a lower concentration range in your dose-response experiment. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in stock solution. | Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. | |
| Cell seeding density. | Ensure a consistent cell seeding density across all wells and experiments as this can affect the cellular response to the compound. | |
| Precipitation of the compound in the media | Poor solubility at high concentrations. | Visually inspect the media for any signs of precipitation. If observed, sonication of the stock solution before further dilution may help. It may be necessary to use a lower maximum concentration in your experiments. |
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides reference IC50 values for the related calmodulin antagonist, W-7, and other compounds in some common cancer cell lines. It is highly recommended to experimentally determine the IC50 for this compound in your specific cell line of interest.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| W-7 | Multiple Myeloma (RPMI 8226) | 24h | ~40 | |
| W-13 | Multiple Myeloma (RPMI 8226) | 24h | ~40 | |
| Cisplatin | MDA-MB-231 | 24h | 46 | |
| Doxorubicin | MCF-7 | Not Specified | 8.065 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of this compound powder and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 433.4 g/mol .
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: Determination of IC50 Value using MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations or controls. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Visualizations
Calmodulin Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Calmodulin signaling pathway by this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting 'No Effect'
Caption: Troubleshooting logic for experiments showing no effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A-7 Hydrochloride off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of A-7 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable antagonist of calmodulin.[1][2][3][4][5] It functions as an inhibitor of Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase, exhibiting greater potency than its analog, W-7. Calmodulin is a calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this means it could interact with other kinases or proteins that have binding pockets similar to that of calmodulin-dependent enzymes. These unintended interactions can lead to misleading experimental results, making it difficult to attribute the observed phenotype solely to the inhibition of calmodulin signaling. They can also result in cellular toxicity or other unexpected biological responses.
Q3: What are some initial steps to minimize the risk of off-target effects with this compound?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Determining the optimal concentration through a dose-response experiment for your specific cell type and endpoint is a critical first step. Additionally, consider using a structurally distinct calmodulin antagonist, such as W-7, as a control to ensure that the observed biological effect is not due to a shared off-target of a particular chemical scaffold.
Troubleshooting Guide for this compound Experiments
Issue 1: Unexpected or High Levels of Cell Toxicity
Possible Cause: The observed cytotoxicity may be due to this compound interacting with off-target proteins that are essential for cell survival.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability:
-
Protocol: Treat your cells with a wide range of this compound concentrations.
-
Expected Outcome: Identify the concentration at which you see the desired on-target effect without significant cell death. This will help you define a therapeutic window for your experiments.
-
-
Profile Against a Broader Panel:
-
Protocol: If resources allow, screen this compound against a panel of kinases or other relevant protein families.
-
Rationale: This can help identify potential unintended targets that could be responsible for the toxic effects.
-
-
Use a Structurally Different Calmodulin Antagonist:
-
Protocol: Repeat the experiment with W-7 or another calmodulin antagonist with a different chemical structure.
-
Expected Outcome: If the toxicity is not observed with the alternative inhibitor, it suggests the cytotoxicity of this compound may be an off-target effect.
-
Issue 2: Experimental Results are Inconsistent or Not Reproducible
Possible Cause: Off-target effects can introduce variability in experimental outcomes, especially if the off-targets are expressed at different levels across cell passages or under slightly different experimental conditions.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Protocol: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to calmodulin or its target enzyme in your cells at the concentrations you are using.
-
Rationale: This will help verify that the compound is reaching its intended target in your experimental system.
-
-
Genetic Validation:
-
Protocol: Use genetic approaches like CRISPR/Cas9 or siRNA to knock down or knock out calmodulin or the specific calmodulin-dependent enzyme you are studying.
-
Expected Outcome: If the phenotype observed with this compound is recapitulated by the genetic knockdown/knockout, it provides strong evidence that the effect is on-target.
-
Issue 3: The Observed Phenotype Does Not Match Known Calmodulin Signaling Pathways
Possible Cause: The phenotype could be the result of this compound inhibiting an unknown off-target, leading to the activation or inhibition of an unexpected signaling pathway.
Troubleshooting Steps:
-
Rescue Experiment:
-
Protocol: If possible, transfect cells with a mutant form of the target protein that is resistant to this compound.
-
Expected Outcome: If the phenotype is reversed in the presence of the resistant mutant, it strongly supports an on-target mechanism.
-
-
In Silico Off-Target Prediction:
-
Protocol: Use computational tools and databases to predict potential off-targets of this compound based on its chemical structure.
-
Rationale: This can provide a list of candidate proteins to investigate further through experimental validation.
-
Quantitative Data Summary
| Compound | Primary Target | IC50 | Reference |
| This compound | Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase | 3.2 µM | |
| W-7 Hydrochloride | Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterase | 26 µM | |
| W-7 Hydrochloride | Myosin light chain kinase | 51 µM |
Key Experimental Protocols
Protocol 1: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase (on-target or potential off-target).
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add the diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
-
Add a detection reagent that measures the amount of product formed or the amount of ATP remaining.
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its target protein in a cellular environment.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Analysis: In the presence of a binding ligand like this compound, the target protein is expected to be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of A-7 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of A-7 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent calmodulin antagonist.[1][2] Calmodulin is a calcium-dependent protein that regulates a variety of enzymes and ion channels, playing a crucial role in cell signaling.[2] this compound's utility in research is significant, but its physicochemical properties can present challenges for in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉ClN₂O₂S · HCl | [1][2] |
| Molecular Weight | 433.44 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | - Soluble to 50 mM in DMSO- 5 mg/mL in DMF- 5 mg/mL in DMSO- 0.3 mg/mL in DMSO:PBS (pH 7.2) (1:2) | |
| Purity | ≥98% |
Q2: Why is the bioavailability of this compound a concern?
The limited aqueous solubility of this compound, as indicated by its low solubility in a PBS buffer solution, is a primary reason for concern regarding its oral bioavailability. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced systemic exposure. This can result in suboptimal efficacy and high inter-individual variability in in vivo experiments.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution properties.
-
-
Chemical Modifications:
-
Salt Formation: While A-7 is already a hydrochloride salt, further optimization of the salt form or co-crystallization could be explored to improve solubility and dissolution.
-
-
Enabling Formulations:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and slow dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid-state properties of your this compound batch:
-
Perform powder X-ray diffraction (PXRD) to determine its crystallinity.
-
Use differential scanning calorimetry (DSC) to assess its melting point and thermal behavior.
-
Polymorphism can significantly impact solubility; ensure you are using a consistent crystalline form.
-
-
Evaluate different formulation approaches to enhance solubility and dissolution:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).
-
Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).
-
Experimental Workflow for Formulation Screening
Caption: Workflow for developing and testing enhanced bioavailability formulations of this compound.
Issue 2: Inconsistent Results in In Vitro Dissolution Studies
Possible Cause: Issues with the dissolution medium, method, or the formulation itself.
Troubleshooting Steps:
-
Optimize Dissolution Medium:
-
Ensure the pH of the dissolution medium is relevant to the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Consider adding a surfactant (e.g., 0.1% Tween 80) to the medium to improve the wetting of the hydrophobic drug particles.
-
-
Standardize the Dissolution Method:
-
Use a standardized apparatus (e.g., USP Apparatus II - Paddle).
-
Ensure consistent agitation speed and temperature.
-
-
Evaluate Formulation Stability:
-
For amorphous solid dispersions, check for any signs of recrystallization during the study.
-
For lipid-based formulations, ensure the emulsion is stable and does not phase separate.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 1 part of this compound and 4 parts of PVP K30 in a sufficient volume of methanol to obtain a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film and grind it into a fine powder.
-
Store the resulting amorphous solid dispersion in a desiccator.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo pharmacokinetic profile of different this compound formulations after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., aqueous suspension, amorphous solid dispersion, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 350 ± 90 | 100 |
| Amorphous Solid Dispersion | 250 ± 50 | 1.0 ± 0.3 | 1750 ± 300 | 500 |
| SEDDS Formulation | 400 ± 70 | 0.5 ± 0.2 | 2800 ± 450 | 800 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated with the aqueous suspension as the reference.
Signaling Pathway
This compound as a Calmodulin Antagonist
This compound exerts its pharmacological effect by inhibiting the activity of calmodulin. Calmodulin is a key intracellular Ca²⁺ sensor that, upon binding to calcium, undergoes a conformational change allowing it to interact with and regulate a multitude of target proteins, including protein kinases, phosphatases, and phosphodiesterases. By antagonizing calmodulin, this compound can modulate these downstream signaling pathways.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the calmodulin pathway.
References
A-7 Hydrochloride experimental variability and reproducibility
Welcome to the technical support center for A-7 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent, cell-permeable calmodulin (CaM) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naphthalenesulfonamide derivative and a potent antagonist of calmodulin.[1] Its mechanism of action involves binding to calmodulin, thereby preventing the Ca²⁺/calmodulin complex from activating a wide array of downstream enzymes and proteins.[2][3] This inhibition disrupts numerous cellular signaling pathways that are dependent on calmodulin activity. A-7 is an analog of W-7, another well-studied calmodulin antagonist.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, though it is advisable to prepare fresh solutions or use them within a month to avoid degradation from repeated freeze-thaw cycles.
Q3: What are the key differences between this compound and W-7 Hydrochloride?
This compound is an analog of W-7, with the primary difference being the length of its acyl chain (10 carbons in A-7 versus 6 in W-7). This structural difference results in A-7 being a more potent inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase, with a lower IC50 value compared to W-7.
Q4: Can this compound be used in in vivo studies?
Yes, this compound and similar calmodulin antagonists have been used in in vivo studies. However, careful consideration of the administration route, dosage, and potential for off-target effects is crucial. Due to its cell-permeable nature, it can be administered systemically, but researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Troubleshooting Guide
Experimental variability and a lack of reproducibility can be significant challenges when working with any chemical compound. Below are some common issues encountered during experiments with this compound and potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent or weaker-than-expected inhibitory effects. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or enzyme assay. 3. Cell Health: Poor cell viability or high passage number can lead to altered cellular responses. 4. Presence of Serum: Components in fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. 3. Ensure cells are healthy, within a low passage number, and growing in the logarithmic phase. 4. Consider reducing the serum concentration or performing the experiment in serum-free media, if tolerated by the cells. |
| High background signal or off-target effects. | 1. High Compound Concentration: Excessive concentrations of this compound can lead to non-specific binding and off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Lack of Specificity: Calmodulin antagonists can sometimes interact with other proteins, leading to off-target effects. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Include appropriate controls, such as a structurally similar but inactive analog, to differentiate between calmodulin-specific and off-target effects. |
| Precipitation of the compound in aqueous media. | 1. Low Solubility: this compound has limited solubility in aqueous solutions. 2. Incorrect Dilution: Improper dilution of the stock solution into the aqueous experimental medium. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting into your aqueous buffer or media, add the stock solution dropwise while vortexing to ensure proper mixing and prevent precipitation. Avoid adding a large volume of the stock solution at once. |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, W-7 Hydrochloride, to provide a reference for expected potency in various experimental systems.
Table 1: Inhibitory Concentrations (IC50) of A-7 and W-7 Hydrochloride
| Compound | Target Enzyme/Process | IC50 Value | Experimental System |
| This compound | Ca²⁺/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | 3.2 µM | Enzyme Assay |
| W-7 Hydrochloride | Ca²⁺/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | 26 µM | Enzyme Assay |
| W-7 Hydrochloride | Myosin Light Chain Kinase (MLCK) | 51 µM | Enzyme Assay |
| W-7 Hydrochloride | Cell Proliferation (CHO-K1 cells) | ~25 µM | Cell-based Assay |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for your specific experimental conditions.
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general procedure to measure the inhibitory effect of this compound on calmodulin-dependent phosphodiesterase activity.
Materials:
-
This compound
-
Recombinant Calmodulin
-
Recombinant Phosphodiesterase (e.g., PDE1)
-
Calcium Chloride (CaCl₂)
-
EGTA
-
Cyclic Nucleotide Substrate (e.g., cAMP or cGMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Detection Reagent (e.g., Malachite Green-based phosphate detection kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Ca²⁺/Calmodulin Solution: Prepare a solution containing calmodulin and an excess of CaCl₂ in the assay buffer.
-
Enzyme Solution: Dilute the phosphodiesterase to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PDE inhibitor).
-
Add the Ca²⁺/Calmodulin solution to all wells except for the negative control wells, which should receive a solution with EGTA instead of CaCl₂.
-
Add the phosphodiesterase enzyme to all wells.
-
-
Initiate Reaction: Add the cyclic nucleotide substrate (e.g., cAMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Detection: Stop the reaction according to the detection kit's instructions. Add the detection reagent (e.g., Malachite Green reagent) to measure the amount of inorganic phosphate produced.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of Cell Proliferation
This protocol describes a method to assess the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., CHO-K1, HeLa)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay:
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cell proliferation inhibition.
-
Mandatory Visualizations
Calmodulin Signaling Pathway
The following diagram illustrates the central role of calmodulin in cellular signaling and how antagonists like this compound can interfere with these pathways.
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening Calmodulin Inhibitors
This diagram outlines a typical experimental workflow for screening and characterizing potential calmodulin inhibitors like this compound.
Caption: A typical workflow for screening and validating calmodulin inhibitors.
References
Degradation of A-7 Hydrochloride in solution and storage
This technical support center provides guidance on the stability and storage of A-7 Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
Solid this compound is stable for at least four years when stored at -20°C.[1] It is a crystalline solid.[1] For short-term storage, 2-8°C is also acceptable, but for long-term stability, -20°C is recommended. The compound may be shipped at room temperature.[2] It is advisable to protect it from light and moisture, as analogous compounds can be hygroscopic.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Based on available solubility data, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions.[1] this compound is soluble in DMF and DMSO at 5 mg/mL. It has lower solubility in a mixture of DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/mL.
Q3: How should I store this compound stock solutions?
For an analogous naphthalenesulfonamide compound, W-7 Hydrochloride, stock solutions in DMSO are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to store them in sealed containers to protect from moisture. It is best practice to prepare fresh aqueous working solutions from the frozen stock on the day of the experiment. If aqueous solutions must be stored, they should be filter-sterilized and stored at 2-8°C for a short period.
Q4: What factors can lead to the degradation of this compound in solution?
Several factors can affect the stability of chemical compounds in solution, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
pH: The stability of this compound in solution is likely pH-dependent. Naphthalenesulfonate compounds have shown better stability in acidic aqueous solutions. Extreme pH values (highly acidic or alkaline) can promote hydrolysis.
-
Light: Exposure to UV or visible light can cause photodegradation. It is recommended to store solutions in light-protecting containers.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Contaminants: Microbial or chemical contamination can also affect stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. Confirm the final concentration of your working solution. |
| Precipitate forms in the aqueous working solution. | Poor solubility or compound instability at the working concentration and pH. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not exceed the recommended percentage for your experimental system. The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents. Consider adjusting the pH of your buffer, as naphthalenesulfonamides tend to be more stable in acidic conditions. |
| Loss of compound activity over time in a multi-day experiment. | Degradation of this compound in the experimental medium at incubation temperature (e.g., 37°C). | If possible, replenish the experimental medium with freshly prepared this compound solution daily. If not feasible, conduct a preliminary stability study to determine the degradation rate under your specific experimental conditions. |
| Discoloration of the this compound solution. | This may indicate chemical degradation. | Do not use a discolored solution. Prepare a fresh solution from the solid compound. Investigate the cause of discoloration, which could be exposure to light, incompatible buffer components, or inappropriate pH. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Forced Degradation Study Workflow
Forced degradation studies are essential to understand the stability of a drug substance. Below is a general workflow.
References
Technical Support Center: A-7 Hydrochloride Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-7 Hydrochloride in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable calmodulin antagonist. It is an analog of W-7, another well-characterized calmodulin inhibitor. By binding to calmodulin, this compound prevents the activation of calcium/calmodulin-dependent enzymes, disrupting downstream signaling pathways that regulate cell proliferation, survival, and other cellular processes. This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: Which cell viability assays are recommended for assessing the cytotoxic effects of this compound?
Commonly used and recommended assays include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this assay also measures mitochondrial dehydrogenase activity but produces a water-soluble formazan product.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Q3: What is the expected outcome of treating cancer cells with this compound?
Treatment with this compound and its analogs, such as W-7, has been shown to induce a dose-dependent inhibition of cell proliferation in various cancer cell lines.[1] This is often accompanied by an arrest of the cell cycle in the G1 phase and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Q4: How should I dissolve and store this compound?
This compound is typically a crystalline solid. For experimental use, it can be dissolved in DMSO (dimethyl sulfoxide). It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. Store the stock solution at -20°C for long-term stability.
Data Presentation
The following tables summarize the inhibitory concentrations of this compound analogs (W-7 and W-13) on various cell lines and the typical results from an Annexin V/PI apoptosis assay after treatment.
Table 1: IC50 Values of this compound Analogs (W-7 & W-13) in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| RPMI 8226 | W-7 | ~50 |
| U266 | W-7 | ~45 |
| MM1.S | W-7 | ~40 |
| RPMI 8226 | W-13 | ~35 |
| U266 | W-13 | ~30 |
| MM1.S | W-13 | ~25 |
Data is derived from studies on this compound analogs, W-7 and W-13, and may serve as an estimation for this compound's potency.[1]
Table 2: Representative Data from Annexin V/PI Apoptosis Assay
| Treatment | Cell Population | Percentage of Cells |
| Control (Untreated) | Viable (Annexin V- / PI-) | ~95% |
| Early Apoptotic (Annexin V+ / PI-) | <5% | |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | <1% | |
| This compound Analog (60 µM, 24h) | Viable (Annexin V- / PI-) | Decreased |
| Early Apoptotic (Annexin V+ / PI-) | Increased | |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | Increased |
This table illustrates the expected trend in a typical apoptosis assay following treatment with a calmodulin antagonist.[1]
Experimental Protocols & Methodologies
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of reagents or medium. - Phenol red in the medium. | - Use sterile techniques and fresh reagents. - Use phenol red-free medium for the assay. |
| Low signal or absorbance | - Insufficient cell number. - Low metabolic activity of cells. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. - Ensure cells are in the logarithmic growth phase. - Increase incubation time with the solubilization solution or mix gently. |
| High variability between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with PBS. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells in control | - Harsh cell handling (e.g., over-trypsinization). - Cells are overgrown or unhealthy. | - Handle cells gently during harvesting and washing. - Use cells from a healthy, sub-confluent culture. |
| Weak Annexin V staining | - Insufficient incubation time. - Low concentration of Annexin V. - Loss of Ca2+ from the binding buffer. | - Ensure the recommended incubation time is followed. - Use the recommended concentration of Annexin V. - Prepare fresh 1X Binding Buffer containing CaCl2. |
| High background fluorescence | - Inadequate washing of cells. - Non-specific binding of Annexin V. | - Ensure cells are washed properly with PBS before staining. - Use a recommended blocking agent if necessary. |
Visualizations
References
Technical Support Center: Overcoming A-7 Hydrochloride Resistance
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "A-7 Hydrochloride" is not a widely recognized compound in publicly available scientific literature. The information provided is based on general principles of drug resistance in cancer cell lines and may not be directly applicable to a specific, proprietary compound designated as "this compound." Researchers should consult their internal documentation and established scientific literature for guidance.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, has started showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to therapeutic agents in cell lines can arise from a multitude of factors. While specific data on this compound is not publicly available, general mechanisms of drug resistance include:
-
Target Alteration: Mutations or modifications in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effects of this compound, thereby maintaining proliferation and survival.
-
Altered Drug Metabolism: Cells might increase the metabolic inactivation of this compound, converting it into a less potent form.
-
Changes in Apoptotic Threshold: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to drug-induced cell death.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guide
Issue: Decreased Efficacy of this compound in Sensitive Cell Lines
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. To verify the compound's integrity, you can perform a quality control check using a highly sensitive, wild-type cell line and compare the results with historical data.
Possible Cause 2: Cell Line Contamination or Misidentification
-
Troubleshooting Step: It is crucial to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Also, regularly test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Possible Cause 3: Development of Acquired Resistance
-
Troubleshooting Step: If compound degradation and cell line issues are ruled out, the most likely cause is the development of resistance. Proceed with the experimental workflows outlined below to investigate the resistance mechanism and explore strategies to overcome it.
Experimental Protocols & Strategies to Overcome Resistance
Characterization of the Resistant Phenotype
Objective: To quantify the level of resistance and assess changes in key cellular processes.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both the sensitive (parental) and suspected resistant cell lines into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations for a period that is consistent with your initial sensitivity screening (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Table 1: Example IC50 Data for this compound
| Cell Line | IC50 (µM) | Resistance Fold-Change |
| Parental Sensitive Line | 0.5 | 1 |
| Resistant Sub-line | 12.5 | 25 |
Investigating Potential Resistance Mechanisms
Protocol 2: Western Blot Analysis for Key Signaling and Resistance Proteins
-
Protein Extraction: Lyse both sensitive and resistant cells (treated with and without this compound) to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of key kinases in a suspected bypass pathway, ABC transporters like MDR1, or apoptosis-related proteins like Bcl-2 and cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Workflow for Investigating Resistance
Caption: Workflow for confirming and investigating this compound resistance.
Strategies to Overcome this compound Resistance
Strategy 1: Combination Therapy
If a bypass signaling pathway is identified as the resistance mechanism, combining this compound with an inhibitor of a key component of that pathway can restore sensitivity.
Hypothetical Signaling Pathway and Intervention
Caption: Hypothetical bypass signaling pathway and combination therapy strategy.
Protocol 3: Synergy Analysis using Combination Index (CI)
-
Experimental Design: Based on the IC50 values of this compound and the selected combination agent, design a matrix of drug concentrations, including each drug alone and in combination at constant and non-constant ratios.
-
Cell Treatment and Viability Assay: Treat the resistant cells with the drug combinations for the appropriate duration and assess cell viability using an MTT or similar assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Table 2: Example Combination Index (CI) Data
| Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| A-7 HCl + Kinase A Inhibitor | 0.50 | 0.65 | Synergistic |
| A-7 HCl + Kinase A Inhibitor | 0.75 | 0.58 | Synergistic |
| A-7 HCl + Kinase A Inhibitor | 0.90 | 0.51 | Strong Synergy |
Strategy 2: Targeting Drug Efflux Pumps
If overexpression of ABC transporters is confirmed, co-administration of this compound with an ABC transporter inhibitor (e.g., Verapamil, a P-glycoprotein inhibitor) may restore intracellular drug accumulation and efficacy. The effectiveness of this approach can be tested using a similar combination assay design as described above.
Technical Support Center: A-7 Hydrochloride in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing A-7 Hydrochloride in biochemical assays. Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in biochemical assays?
This compound is a calmodulin (CaM) antagonist.[1] Its primary mechanism of action is to bind to calmodulin, a key calcium-binding protein, and inhibit its function. In biochemical assays, this compound is typically used to study the role of calmodulin in various signaling pathways by inhibiting the activity of calmodulin-dependent enzymes, such as phosphodiesterase and myosin light chain kinase.[2][3]
Q2: What are the common types of biochemical assays where this compound can be used?
This compound, as a calmodulin antagonist, is suitable for several types of biochemical assays, including:
-
Enzyme Inhibition Assays: These assays measure the reduction in the activity of a calmodulin-dependent enzyme in the presence of this compound.
-
Competitive Binding Assays: These assays determine the affinity of this compound for calmodulin by measuring its ability to compete with a labeled molecule that also binds to calmodulin.[4]
-
Fluorescence-Based Assays: These assays can monitor the conformational changes in calmodulin upon binding to this compound or utilize fluorescently labeled components to study the interaction.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to one year. It is advisable to prepare fresh dilutions for each experiment to minimize variability.
Q4: How can I determine the optimal concentration of this compound for my assay?
The optimal concentration of this compound will depend on the specific assay and the concentration of calmodulin and other interacting partners. It is highly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.
Troubleshooting Guides
A low signal-to-noise ratio can obscure meaningful results and lead to incorrect interpretations. The following guides address common issues encountered in biochemical assays utilizing this compound.
Guide 1: Low Signal or Weak Inhibition
Problem: The inhibitory effect of this compound is weak or undetectable, resulting in a small signal window between the positive control (no inhibitor) and the this compound-treated sample.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific assay conditions. |
| Inadequate Calmodulin Activation | Ensure sufficient calcium (Ca2+) concentration in your assay buffer to activate calmodulin. The binding of antagonists like this compound to calmodulin is often calcium-dependent.[5] |
| Low Enzyme or Substrate Concentration | If using an enzyme inhibition assay, ensure that the concentrations of the calmodulin-dependent enzyme and its substrate are optimal to generate a robust signal in the absence of the inhibitor. |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer Conditions | Optimize the pH and ionic strength of your assay buffer, as these can influence protein conformation and binding interactions. |
Guide 2: High Background Signal
Problem: High background signal in the assay, which reduces the overall signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | If using a fluorescence-based assay, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your fluorophore. If it interferes, consider using a different detection method or a fluorophore with a red-shifted spectrum. |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to minimize non-specific binding of this compound or other assay components to the microplate wells. |
| Off-Target Effects | This compound may interact with other components in your assay system. To verify that the observed effect is due to calmodulin inhibition, consider including a negative control with an inactive analog or a structurally unrelated calmodulin antagonist. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination that might contribute to background signal. |
Experimental Protocols
Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on calmodulin-dependent PDE.
Materials:
-
This compound
-
Calmodulin (bovine brain)
-
Calmodulin-dependent Phosphodiesterase (PDE1)
-
Calcium Chloride (CaCl2)
-
EGTA
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 µM CaCl2 and 0.1 mg/mL BSA.
-
Prepare this compound Dilutions: Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the dose-response curve.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Add calmodulin to a final concentration of (e.g.) 1 µM.
-
Add PDE1 to a final concentration of (e.g.) 10 nM.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding cAMP to a final concentration of (e.g.) 100 µM.
-
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop Reaction & Develop Signal:
-
Add 5'-Nucleotidase to convert the AMP product to adenosine and inorganic phosphate.
-
Incubate for 10 minutes at 30°C.
-
Add the phosphate detection reagent and incubate for 15 minutes at room temperature.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of a calmodulin-dependent signaling pathway by this compound.
Caption: Workflow for a calmodulin-dependent phosphodiesterase (PDE) inhibition assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio in A-7 HCl assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Competitive binding assay for drugs that interfere with calmodulin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Refining A-7 Hydrochloride delivery methods for animal studies
Technical Support Center: A-7 Hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective delivery of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent/vehicle for this compound for in vivo studies?
A1: this compound is a water-soluble compound. For most applications, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 is the recommended vehicle. For higher concentration stock solutions, sterile water can be used. It is critical to verify the solubility and stability of this compound in your chosen vehicle at the desired concentration before administration.
Q2: How should this compound solutions be prepared and stored?
A2: Solutions should be prepared fresh on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no more than 24 hours. For longer-term storage of the powdered compound, keep it at -20°C in a desiccated environment.
Q3: What are the common routes of administration for this compound in rodents?
A3: The most common routes of administration are intraperitoneal (IP) injection and oral gavage (PO). The choice of route will depend on the experimental design and the target tissue.
Q4: Are there any known stability issues with this compound in solution?
A4: this compound is generally stable in aqueous solutions for short periods. However, prolonged exposure to light or elevated temperatures can lead to degradation. It is recommended to handle the compound and its solutions under low-light conditions whenever possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in solution | - Concentration exceeds solubility limit in the chosen vehicle.- pH of the solution is not optimal.- Temperature of the solution is too low. | - Prepare a more dilute solution.- Adjust the pH of the vehicle to be within the optimal range (7.2-7.4).- Gently warm the solution to 37°C to aid dissolution. Do not boil. |
| Inconsistent experimental results | - Inaccurate dosing due to improper solution preparation.- Degradation of the compound.- Improper administration technique. | - Ensure accurate weighing of the compound and precise volume measurements.- Prepare fresh solutions for each experiment.- Ensure proper training on administration techniques (e.g., IP injection, oral gavage). |
| Adverse reactions in animals (e.g., irritation at the injection site) | - Vehicle is not isotonic.- High concentration of the compound.- pH of the solution is irritating. | - Use an isotonic vehicle such as PBS.- Administer a lower concentration in a larger volume.- Ensure the pH of the final solution is close to physiological pH (7.4). |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Calculate the required amount: Determine the total amount of this compound needed based on the dose, number of animals, and their weights.
-
Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle: Add the required volume of sterile PBS (pH 7.4) to the tube to achieve the desired final concentration.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the compound is fully dissolved. A brief sonication can be used if necessary.
-
Verify the solution: Visually inspect the solution to ensure it is clear and free of particulates.
-
Administer: Administer the solution to the animals via IP injection at the calculated volume.
Protocol 2: Preparation of this compound for Oral Gavage (PO)
-
Follow steps 1-3 from the IP injection protocol, using sterile water or PBS as the vehicle.
-
Ensure complete dissolution: It is crucial for oral gavage that the compound is fully dissolved to prevent tube blockage and ensure accurate dosing.
-
Administer: Administer the solution using a proper oral gavage needle.
Signaling Pathways and Workflows
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: Workflow for an in vivo anti-inflammatory study.
Caption: Decision tree for troubleshooting inconsistent results.
Validation & Comparative
A-7 Hydrochloride Eclipses W-7 in Calmodulin Antagonism, Faces Stiff Competition from Calmidazolium
For researchers in drug development and cellular signaling, the quest for potent and specific calmodulin (CaM) antagonists is critical. A-7 Hydrochloride has emerged as a powerful contender, demonstrating significantly higher potency than its structural analog, W-7 Hydrochloride. However, it is dwarfed by the nanomolar efficacy of the structurally distinct competitor, Calmidazolium.
This guide provides an objective comparison of the efficacy of this compound against two key competitor compounds, W-7 Hydrochloride and Calmidazolium. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.
Potency in Calmodulin-Dependent Phosphodiesterase Inhibition
A primary measure of efficacy for these compounds is their ability to inhibit calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a key enzyme in cellular signaling. In this critical assay, this compound demonstrates a clear advantage over its predecessor, W-7. However, both are significantly less potent than Calmidazolium.
| Compound | IC50 (PDE1 Inhibition) |
| This compound | ~3 µM |
| W-7 Hydrochloride | 28 µM[1][2][3] |
| Calmidazolium | 0.15 µM[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
The following is a generalized protocol for determining the IC50 values of calmodulin antagonists against PDE1, based on standard methodologies in the field.
Objective: To measure the concentration-dependent inhibition of Ca2+/calmodulin-activated phosphodiesterase by this compound, W-7 Hydrochloride, and Calmidazolium to determine their respective IC50 values.
Materials:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
Calcium Chloride (CaCl2)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase
-
Tris-HCl buffer
-
Inhibitor compounds (this compound, W-7 Hydrochloride, Calmidazolium) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and purified calmodulin.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound, W-7 Hydrochloride, or Calmidazolium) to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Activation: Add purified PDE1 to the mixture to allow for activation by the Ca2+/calmodulin complex.
-
Initiation of Reaction: Start the reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, allowing the PDE1 to hydrolyze the cyclic nucleotide.
-
Termination and Color Development: Stop the reaction and add snake venom. The 5'-nucleotidase in the venom will convert the resulting AMP or GMP into adenosine or guanosine and inorganic phosphate. Subsequently, add a phosphate detection reagent, which will react with the inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the antagonist compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Efficacy in Breast Cancer Cell Lines
The anti-proliferative effects of these calmodulin antagonists have been investigated in breast cancer cell lines, providing insights into their potential as anti-cancer agents. A study on the MDA-MB-231 triple-negative breast cancer cell line revealed the differential effects of A-7 and W-7 on the cancer stem cell-like (CD44+/CD24-) population.
| Compound | Effect on MDA-MB-231 CD44+/CD24- Population |
| This compound | Biphasic effect: reduction at lower concentrations (20-60 µM) and increase at higher concentrations (80-100 µM) |
| W-7 Hydrochloride | Dose-dependent reduction in the CD44+/CD24- population as the concentration increased from 20 to 100 µM |
Further comparative studies are required to determine the IC50 values for cell viability across a range of cancer cell lines for a more direct comparison of anti-proliferative potency.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following is a general protocol for assessing the effect of calmodulin antagonists on the viability of adherent cancer cell lines like MDA-MB-231 and MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, W-7 Hydrochloride, and Calmidazolium on the proliferation of breast cancer cells.
Materials:
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Inhibitor compounds (this compound, W-7 Hydrochloride, Calmidazolium) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of increasing concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action: Calmodulin Antagonism
This compound and W-7 Hydrochloride are naphthalenesulfonamide derivatives that act as calmodulin antagonists. They bind to calmodulin in a Ca2+-dependent manner, inducing a conformational change that prevents calmodulin from activating its target enzymes, such as phosphodiesterase and myosin light chain kinase. The longer acyl chain of A-7 is thought to contribute to its higher affinity and potency compared to W-7. Calmidazolium, an imidazole derivative, also binds to calmodulin and is a potent inhibitor, but its interaction and the resulting conformational changes may differ from those of the naphthalenesulfonamide-based inhibitors.
References
A Comparative Guide to the Specificity of Calmodulin Inhibitors: A-7 Hydrochloride in Focus
For researchers, scientists, and drug development professionals, selecting the right tool to probe cellular signaling is paramount. This guide provides a comparative analysis of the specificity of A-7 Hydrochloride, a potent calmodulin antagonist, alongside other widely used calmodulin inhibitors. By presenting key experimental data and detailed methodologies, this document aims to facilitate an informed choice of inhibitor for your research needs.
Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases. The central role of CaM in signaling makes it an attractive target for therapeutic intervention and a crucial protein to study for understanding cellular function.
This guide focuses on the comparative specificity of this compound, a naphthalenesulfonamide derivative, and other prominent calmodulin inhibitors such as W-7, Trifluoperazine, Chlorpromazine, and Calmidazolium.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against calmodulin-dependent enzymes. The data presented below has been compiled from various studies to provide a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate and ATP concentrations.
| Inhibitor | Target Enzyme | IC50 (µM) | Other Known Targets/Off-Target Effects |
| This compound | Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) | ~3.2[1] | Data on broad kinase selectivity is limited. |
| W-7 Hydrochloride | Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) | ~28[1] | Myosin Light Chain Kinase (MLCK) (IC50 ~51 µM)[1]. Also reported to inhibit lysosomal sphingomyelinase. |
| Trifluoperazine | Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) | ~10 | Potent Dopamine D2 receptor antagonist (IC50 ~1.2 nM). Also interacts with other receptors and ion channels. Has shown non-specific modulatory effects on kinases like Casein Kinase 1. |
| Chlorpromazine | Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) | ~17 (for half-maximal binding) | Antagonist of Dopamine D2 receptors, 5-HT2A receptors, and other neurotransmitter receptors. Also blocks HERG potassium channels (IC50 ~21.6 µM) and sodium channels. |
| Calmidazolium | Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1) | ~0.15 | Myosin Light Chain Kinase (MLCK) (IC50 ~1.6 µM), Phospholipid-sensitive Ca2+-dependent protein kinase (PKC) (IC50 ~5.3 µM). Lacks selectivity and affects multiple other cellular targets. |
Note: The IC50 values are approximate and collated from different sources. Direct comparison is most accurate when data is generated from head-to-head studies under identical conditions.
Calmodulin Signaling Pathway and Points of Inhibition
The following diagram illustrates a simplified calmodulin signaling pathway, highlighting the central role of calmodulin in activating downstream effectors and the point of action for calmodulin antagonists.
Experimental Protocols
A crucial aspect of comparing inhibitor specificity is understanding the methodologies used to generate the data. Below is a detailed protocol for a common assay used to determine the inhibitory activity of compounds against Ca2+/Calmodulin-dependent Phosphodiesterase 1 (PDE1).
Protocol: In Vitro Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This protocol is a generalized representation based on commonly used methods. Specific details may vary between laboratories.
1. Materials and Reagents:
-
Enzyme: Purified, active Calmodulin-dependent Phosphodiesterase 1 (PDE1).
-
Calmodulin: Purified bovine brain calmodulin.
-
Substrate: [³H]-cGMP (radiolabeled) or a suitable fluorescent cGMP analog (for non-radioactive assays).
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, CaCl₂, and a carrier protein like BSA.
-
Inhibitors: this compound and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: For radioactive assays, this is often boiling water or a specific chemical inhibitor. For non-radioactive assays, it may contain a chelating agent like EDTA.
-
Detection Reagents:
-
Radioactive Assay: Snake venom nucleotidase (e.g., from Crotalus atrox), anion-exchange resin (e.g., Dowex), and scintillation cocktail.
-
Non-Radioactive (Fluorescent) Assay: A competitive binding reagent or a coupled enzyme system that produces a fluorescent signal. Commercial kits are available for this purpose.
-
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Instrumentation: Scintillation counter or a fluorescence plate reader.
2. Assay Procedure (Radioenzymatic Method):
-
Reaction Setup: In a microplate, combine the reaction buffer, a pre-determined concentration of calmodulin, and CaCl₂.
-
Inhibitor Addition: Add various concentrations of the test inhibitors (e.g., this compound) or vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Add a defined amount of PDE1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 10-30 minutes) to allow for substrate hydrolysis.
-
Reaction Termination: Stop the reaction by, for example, immersing the plate in a boiling water bath for 1 minute.
-
Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate further. This enzyme converts the product of the PDE1 reaction, 5'-GMP, into guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.
-
Detection: Collect the eluate containing [³H]-guanosine into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE1 activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3. Assay Procedure (Non-Radioactive, Fluorescence-Based Method):
Commercial kits, such as the PDE-Glo™ Phosphodiesterase Assay, provide a more streamlined, non-radioactive alternative.
-
PDE Reaction: The initial steps of setting up the reaction with buffer, calmodulin, CaCl₂, inhibitor, and PDE1 are similar to the radioactive assay, but using a non-labeled cGMP substrate.
-
Termination and Detection: After the PDE reaction, a termination buffer containing a broad-spectrum PDE inhibitor is added, followed by a detection solution. This solution typically contains components of a coupled enzymatic reaction that converts the remaining cGMP into a detectable signal (e.g., light via a luciferase-based system).
-
Signal Measurement: The plate is read using a luminometer or fluorescence plate reader. The signal is inversely proportional to the PDE1 activity.
-
Data Analysis: The IC50 is calculated in a similar manner to the radioactive assay.
Workflow for Assessing Inhibitor Specificity
To provide a comprehensive assessment of an inhibitor's specificity, a multi-tiered approach is generally employed.
Conclusion
The choice of a calmodulin inhibitor should be guided by the specific requirements of the experiment.
-
This compound emerges as a potent inhibitor of calmodulin-dependent phosphodiesterase, with a significantly lower IC50 than its analog, W-7. However, its broader specificity profile against a wide range of kinases and other potential off-targets is not as extensively documented in publicly available literature.
-
W-7 Hydrochloride is a well-characterized calmodulin antagonist and serves as a useful tool, though it is less potent than A-7 against PDE1 and has known off-target effects on MLCK and other enzymes.
-
Trifluoperazine and Chlorpromazine are classic calmodulin antagonists but exhibit significant off-target effects, most notably on dopamine and other neurotransmitter receptors, which can confound experimental results in cellular and in vivo systems. Their use as specific calmodulin inhibitors should be approached with caution.
-
Calmidazolium is a very potent calmodulin antagonist but is known for its lack of selectivity, interacting with a variety of other cellular targets.
For researchers requiring high potency against calmodulin-dependent phosphodiesterase, this compound presents a compelling option. However, for studies where a comprehensive understanding of potential off-target effects is critical, further characterization of its kinase selectivity profile is warranted. When interpreting data obtained using any of these inhibitors, it is crucial to consider their known (and potentially unknown) off-target activities. This comparative guide serves as a starting point for making an informed decision, and researchers are encouraged to consult the primary literature for the most detailed and context-specific information.
References
Validating the Mechanism of Action of A-7 Hydrochloride: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
A-7 Hydrochloride is a potent, cell-permeable calmodulin (CaM) antagonist used in cellular studies to investigate the role of CaM-mediated signaling pathways. This guide provides a comprehensive comparison of methods to validate its mechanism of action, with a focus on the use of knockout (KO) models. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative validation techniques.
Unveiling the Target: this compound as a Calmodulin Antagonist
This compound belongs to the naphthalenesulfonamide class of compounds and functions as a competitive inhibitor of calmodulin, a ubiquitous and essential calcium-binding protein that transduces calcium signals in a vast array of cellular processes. Its mechanism of action relies on binding to the hydrophobic domains of CaM in a calcium-dependent manner, thereby preventing CaM from interacting with and activating its downstream targets.
Gold Standard Validation: The Power of Knockout Models
The most definitive method to validate the target of a pharmacological agent is to assess its effect in a biological system where the putative target has been genetically removed. The use of calmodulin knockout models, therefore, provides the most rigorous approach to confirm that the cellular effects of this compound are indeed mediated by its interaction with calmodulin.
While global calmodulin knockout is embryonically lethal in mice, conditional knockout models and cell lines with targeted calmodulin gene disruption (e.g., using CRISPR-Cas9) offer powerful tools for validation. In such models, the cellular response to this compound should be significantly attenuated or abolished in the calmodulin-deficient cells or tissues compared to their wild-type counterparts.
Experimental Workflow: Validating this compound with Calmodulin Knockout Cells
The following workflow outlines the key steps to validate the on-target effect of this compound using a calmodulin knockout cell line.
Caption: Workflow for validating this compound's mechanism of action using CRISPR-Cas9 generated Calmodulin knockout cell lines.
Comparative Analysis: this compound vs. Alternative Calmodulin Antagonists
Several other compounds are available to inhibit calmodulin function. A comparison of their potency and key characteristics is crucial for selecting the appropriate tool for a given experiment.
| Compound | Class | IC50 for CaM-dependent PDE (µM) | Key Features |
| This compound | Naphthalenesulfonamide | ~3 | Cell-permeable, potent CaM antagonist. |
| W-7 Hydrochloride | Naphthalenesulfonamide | 28 - 51 | A well-characterized, cell-permeable CaM antagonist, often used as a reference compound.[1] |
| Calmidazolium Chloride | Imidazole | 0.15 - 0.35 | Highly potent CaM antagonist, but may have off-target effects.[2] |
| Trifluoperazine | Phenothiazine | ~10 | Antipsychotic drug with CaM antagonistic properties; known to have multiple off-target effects.[3] |
Alternative Validation Methods
While knockout models are the gold standard, other techniques can provide supporting evidence for the mechanism of action of this compound.
-
In Vitro Calmodulin Binding Assays: Techniques like pull-down assays using calmodulin-sepharose beads can directly demonstrate the interaction between this compound and calmodulin in a controlled environment.
-
Rescue Experiments: In calmodulin knockout cells, reintroducing a wild-type calmodulin gene should restore the sensitivity to this compound, further confirming its on-target effect.
-
Comparison with Structurally Related Inactive Analogs: Using a structurally similar molecule to this compound that does not bind to calmodulin can serve as a negative control to demonstrate that the observed cellular effects are not due to non-specific chemical properties.
Experimental Protocols
Generation of Calmodulin Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating calmodulin knockout cell lines. Optimization will be required for specific cell types.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lipofectamine 3000
-
pSpCas9(BB)-2A-GFP (PX458) plasmid
-
sgRNA targeting a conserved exon of a calmodulin gene (e.g., CALM1)
-
Puromycin
Procedure:
-
sgRNA Design and Cloning: Design and clone the sgRNA sequence into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform serial dilution to isolate and expand single-cell clones.
-
Validation: Screen individual clones for calmodulin protein knockout by Western blotting. Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted region.
References
Cross-validation of A-7 Hydrochloride Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of A-7 Hydrochloride, a known calmodulin antagonist, across various cancer cell lines. The information presented is intended to support researchers and professionals in drug development by offering a concise overview of its potential as an anti-cancer agent, supported by experimental data and detailed methodologies.
Comparative Analysis of Cytotoxic Activity
To facilitate a direct comparison, the following table summarizes hypothetical IC50 values for this compound against a panel of representative cancer cell lines. It is crucial to note that these values are illustrative and intended to serve as a template for presenting future experimental findings.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15 |
| MDA-MB-231 | Breast Adenocarcinoma | 25 |
| HeLa | Cervical Cancer | 20 |
| A549 | Lung Carcinoma | 30 |
| K562 | Chronic Myelogenous Leukemia | 10 |
Mechanism of Action: The Calmodulin Signaling Pathway
This compound functions as a calmodulin (CaM) antagonist. Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways, including cell proliferation, apoptosis, and differentiation. In cancer cells, the dysregulation of calmodulin-mediated signaling is often observed. By binding to calmodulin, this compound inhibits the activation of calmodulin-dependent enzymes and downstream signaling cascades that are crucial for cancer cell growth and survival.
References
A Comparative Guide to Targeting Protein Function: A-7 Hydrochloride vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, selecting the appropriate tool to investigate protein function is a critical decision that shapes experimental outcomes and data interpretation. This guide provides an objective comparison between two distinct methods for inhibiting a target protein: the use of a small molecule inhibitor, A-7 Hydrochloride, and gene silencing via small interfering RNA (siRNA) knockdown.
To illustrate this comparison, we will focus on the Calmodulin/Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. This compound is an antagonist of Calmodulin (CaM), an upstream activator, while siRNA can be designed to directly target the expression of CaMKII, a key downstream effector.[1][2][3] This provides a practical scenario for comparing the inhibition of protein activity versus the inhibition of protein expression.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Calmodulin Antagonist) | siRNA (for CaMKII Knockdown) |
| Mechanism of Action | Binds to Calmodulin (CaM), preventing its activation by Ca2+ and subsequent activation of downstream targets like CaMKII.[3] | Post-transcriptional gene silencing; guides the degradation of target mRNA (e.g., CAMK2A mRNA).[4] |
| Target Level | Protein Activity (Inhibits CaM function). | mRNA (Prevents CaMKII protein synthesis). |
| Mode of Administration | Cell-permeable small molecule added to cell culture media. | Transfection into cells using lipid-based reagents or electroporation. |
| Time to Effect | Rapid, typically within minutes to hours. | Slower onset, typically 24-72 hours to achieve maximal protein depletion. |
| Reversibility | Generally reversible upon removal of the compound (washout). | Prolonged effect, reversal requires new protein synthesis and degradation of the siRNA/RISC complex. |
| Specificity | Can have off-target effects on other proteins, particularly those with similar binding sites. | Highly specific to the target mRNA sequence, but can have off-target effects due to partial sequence homology ("seed region" effects). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound's analogue, W-7, and siRNA-mediated knockdown of calmodulin pathway components.
Table 1: Small Molecule Inhibitor Efficacy (W-7, an A-7 Analogue)
| Compound | Target | IC50 | Effective Concentration (in vitro) | Key Phenotypic Effects |
| W-7 Hydrochloride | Ca2+-calmodulin-dependent phosphodiesterase | 28 µM | 25 - 50 µM | G1 phase cell cycle arrest, apoptosis induction. |
| Myosin light chain kinase | 51 µM |
Table 2: siRNA Knockdown Efficacy
| siRNA Target | Method of Delivery | Knockdown Efficiency | Time Point | Key Phenotypic Effects |
| Calmodulin (EgCaM) | Electro-soaking | ~92% mRNA suppression | 8 days | Inhibition of growth and development. |
| CaMKIIδ2 | Transfection | Significant protein reduction | 48-72 hours | Attenuation of vascular smooth muscle cell migration. |
| CAMKK2 | Transfection | >70% protein reduction | 72 hours | Reduced cell proliferation, colony formation, and invasion. |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz, illustrate the distinct mechanisms by which this compound and siRNA exert their inhibitory effects on the Calmodulin/CaMKII pathway.
Caption: this compound binds to Calmodulin, preventing its activation by Calcium.
Caption: siRNA directs the RISC complex to degrade CaMKII mRNA, preventing translation.
Experimental Protocols
Below are generalized protocols for utilizing this compound and siRNA to study protein function in a cell culture context.
Protocol 1: Inhibition of Calmodulin with this compound
This protocol outlines the steps for treating cultured cells with this compound to acutely inhibit Calmodulin function.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cultured cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 6-well)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, kinase assay kit)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working concentrations by diluting the stock solution in complete culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:1000.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1, 6, or 24 hours), depending on the specific endpoint being measured.
-
-
Analysis:
-
After incubation, harvest the cells.
-
For protein analysis, wash cells with cold PBS and lyse with an appropriate lysis buffer.
-
Analyze the effects of Calmodulin inhibition on downstream targets or cellular phenotypes using techniques such as Western blotting for phosphorylation status of CaMKII or functional assays (e.g., migration, proliferation).
-
Protocol 2: siRNA-Mediated Knockdown of CaMKII
This protocol provides a general framework for transfecting cells with siRNA to specifically reduce the expression of a target protein, in this case, CaMKII.
Materials:
-
Validated siRNA duplexes targeting CaMKII (a pool of 3-4 siRNAs is recommended) and a non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Reduced-serum medium (e.g., Opti-MEM™).
-
Cultured cells of interest.
-
Complete cell culture medium (antibiotic-free for transfection).
-
Multi-well cell culture plates.
-
Reagents for validation (e.g., RNA extraction kit and qPCR reagents, lysis buffer and antibodies for Western blot).
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency on the day of transfection.
-
-
siRNA-Lipid Complex Formation (per well of a 6-well plate):
-
Tube A: Dilute the siRNA (e.g., to a final concentration of 20-50 nM) in reduced-serum medium. Mix gently.
-
Tube B: Dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the half-life of the target protein. A 48-hour time point is often a good starting point for protein knockdown.
-
-
Validation of Knockdown:
-
mRNA Level (qPCR): At 24-48 hours post-transfection, harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure CaMKII mRNA levels relative to a housekeeping gene and the non-targeting control.
-
Protein Level (Western Blot): At 48-72 hours post-transfection, lyse the remaining cells and perform a Western blot using an antibody specific for CaMKII to confirm protein depletion.
-
-
Phenotypic Analysis:
-
Once knockdown is confirmed, perform relevant functional assays to assess the biological consequences of reduced CaMKII expression.
-
Comparative Experimental Workflow
The following diagram outlines a typical workflow for a research project comparing the effects of a small molecule inhibitor and siRNA knockdown.
Caption: A parallel workflow for comparing this compound and siRNA effects.
Conclusion: Choosing the Right Tool for the Job
Both small molecule inhibitors like this compound and siRNA-mediated knockdown are invaluable tools for dissecting protein function. The choice between them is not about which is superior, but which is better suited for the specific biological question at hand.
-
This compound is ideal for studying the acute effects of inhibiting protein activity. Its rapid and reversible nature allows for precise temporal control, making it perfect for investigating dynamic signaling events. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.
-
siRNA knockdown offers high specificity in reducing the total amount of a target protein. This makes it the gold standard for confirming that a phenotype is genuinely linked to the target gene and for studying the consequences of long-term protein depletion. The slower onset and prolonged duration of action are key considerations in experimental design.
References
A-7 Hydrochloride: A Comparative Analysis Against Predecessor Calmodulin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-7 hydrochloride, a potent calmodulin antagonist, with previous generation compounds in its class. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to offer an objective assessment of this compound's performance and aid in its evaluation for research and drug development applications.
Introduction to this compound and Calmodulin Antagonism
This compound is a naphthalenesulfonamide derivative that acts as a potent, cell-permeable antagonist of calmodulin (CaM).[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways by modulating the activity of a wide range of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases. By inhibiting the Ca²⁺/CaM complex, this compound and other calmodulin antagonists provide valuable tools for dissecting CaM-mediated signaling and represent potential therapeutic agents for conditions where these pathways are dysregulated. This compound is a structural analog of the first-generation calmodulin antagonist W-7.[1]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound against key calmodulin-dependent enzymes is presented below in comparison to the previous generation compounds W-7, trifluoperazine, and calmidazolium. The data, summarized from multiple studies, highlights the relative efficacy of these compounds in inhibiting Calmodulin-Dependent Phosphodiesterase (PDE1) and Myosin Light Chain Kinase (MLCK), two well-characterized CaM target proteins.
| Compound | Target Enzyme | IC₅₀ / Kᵢ (µM) |
| This compound | Calmodulin-Dependent Phosphodiesterase (PDE1) | 3.2 |
| Myosin Light Chain Kinase (MLCK) | Data not available | |
| W-7 | Calmodulin-Dependent Phosphodiesterase (PDE1) | 28[2] |
| Myosin Light Chain Kinase (MLCK) | 51 | |
| Trifluoperazine | Calmodulin-Dependent Phosphodiesterase (PDE1) | ~10 (inhibition of CaM-stimulated PDE) |
| Myosin Light Chain Kinase (MLCK) | ~15 (half-maximal inhibition of MLC phosphorylation in cells) | |
| Calmidazolium | Calmodulin-Dependent Phosphodiesterase (PDE1) | 0.15 |
| Myosin Light Chain Kinase (MLCK) | 0.35 (inhibition of Ca²⁺-transporting ATPase) |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kᵢ represents the inhibition constant. A lower value indicates higher potency.
Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against calmodulin-dependent phosphodiesterase.
1. Principle: The assay measures the hydrolysis of a cyclic nucleotide (e.g., cAMP or cGMP) by PDE1 to its corresponding 5'-monophosphate. The activity of PDE1 is dependent on the presence of Ca²⁺ and calmodulin. The inhibitory effect of a compound is determined by measuring the reduction in the rate of cyclic nucleotide hydrolysis.
2. Materials:
-
Enzyme: Purified Calmodulin-Dependent Phosphodiesterase (PDE1)
-
Substrate: [³H]-cAMP or [³H]-cGMP
-
Activators: CaCl₂ and Calmodulin
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM Imidazole, 15 mM MgCl₂, 1.0 mg/mL BSA
-
Stop Solution: Boiling water bath
-
Secondary Enzyme: Snake venom 5'-nucleotidase (e.g., from Crotalus atrox)
-
Separation Matrix: Anion-exchange resin (e.g., Dowex)
-
Scintillation Cocktail
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
3. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, CaCl₂, and calmodulin.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified PDE1 enzyme.
-
Incubate the mixture at 30-37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by placing the reaction tubes in a boiling water bath for 1-2 minutes.
-
Cool the samples on ice.
-
Add snake venom 5'-nucleotidase to convert the 5'-monophosphate product to the corresponding nucleoside. Incubate at 30-37°C for 10-20 minutes. This step is crucial as the anion-exchange resin will not bind the uncharged nucleoside.
-
Apply the reaction mixture to the anion-exchange resin columns. The negatively charged, unreacted [³H]-cyclic nucleotide will bind to the resin, while the uncharged [³H]-nucleoside will pass through.
-
Elute the [³H]-nucleoside with water or a low-salt buffer.
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizing Cellular Mechanisms
To better understand the context in which this compound and other calmodulin antagonists function, the following diagrams illustrate the calmodulin signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Calmodulin signaling pathway and point of inhibition.
Caption: Workflow for PDE1 inhibition assay.
Conclusion
This compound demonstrates significantly greater potency in inhibiting calmodulin-dependent phosphodiesterase compared to its structural analog, W-7. While calmidazolium exhibits the highest potency among the compared compounds, its utility can be limited by off-target effects. The enhanced potency of this compound over first-generation compounds like W-7 and trifluoperazine makes it a valuable tool for studying calmodulin-mediated processes with higher specificity and efficacy. Further studies are warranted to fully characterize its inhibitory profile against a broader range of calmodulin-dependent enzymes, including myosin light chain kinase. The provided data and protocols serve as a foundation for researchers to design and interpret experiments utilizing this compound for the investigation of calmodulin signaling.
References
Independent Validation of A-7 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of A-7 Hydrochloride with alternative calmodulin antagonists, supported by available experimental data. While direct independent validation of the originally published inhibitory concentration of this compound remains to be broadly replicated in the literature, this guide summarizes existing data to facilitate informed decisions in research applications.
This compound is a potent calmodulin antagonist that has been utilized in various studies to investigate the role of the calcium-calmodulin signaling pathway. Its primary mechanism of action involves the inhibition of calmodulin-activated enzymes, most notably cyclic nucleotide phosphodiesterase (PDE). This guide provides a comparative analysis of this compound against other common calmodulin antagonists, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Comparative Analysis of Calmodulin Antagonists
The efficacy of calmodulin antagonists is typically compared based on their half-maximal inhibitory concentration (IC50) against calmodulin-activated phosphodiesterase. The table below summarizes the reported IC50 values for this compound and several alternative compounds. It is important to note that the IC50 value for this compound is primarily derived from the original research by Hidaka and colleagues and awaits broader independent validation.
| Compound | IC50 (µM) vs. Calmodulin-Activated PDE | Notes |
| This compound | ~3 | Data primarily from original discovery papers. A naphthalenesulfonamide derivative with a 10-carbon acyl chain. |
| W-7 Hydrochloride | 28 - 51 | A well-studied analog of A-7 with a shorter (6-carbon) acyl chain, showing lower potency. |
| Trifluoperazine | - | A phenothiazine-based antipsychotic drug that also acts as a calmodulin antagonist. Its potency can vary depending on the assay. |
| Calmidazolium | 0.15 | A potent and widely used calmodulin antagonist, though it may exhibit off-target effects at higher concentrations. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the calmodulin signaling pathway and a typical experimental workflow for evaluating calmodulin antagonists.
Experimental Protocols
Calmodulin-Activated Phosphodiesterase (PDE) Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds like this compound.
1. Reagents and Buffers:
-
Assay Buffer: Tris-HCl (pH 7.5), MgCl2, CaCl2, and bovine serum albumin (BSA).
-
Enzyme: Purified calmodulin-dependent phosphodiesterase (e.g., from bovine brain).
-
Activator: Purified calmodulin.
-
Substrate: Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).
-
Inhibitors: this compound and other calmodulin antagonists dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Solution: EDTA or a specific PDE inhibitor.
-
Detection Reagent: Reagents for quantifying the product (AMP or GMP), such as a commercially available kit or a method involving conversion to adenosine/guanosine followed by detection.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and CaCl2.
-
Add the phosphodiesterase enzyme to the reaction mixture.
-
Add the test compound (this compound or other antagonists) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Allow the reaction to proceed for a specific time, ensuring that the product formation is within the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of calmodulin antagonists on the growth of cell lines.
1. Materials:
-
Cell Line: A suitable cell line (e.g., cancer cell lines known to be sensitive to calmodulin antagonists).
-
Cell Culture Medium: Appropriate growth medium supplemented with serum and antibiotics.
-
Test Compounds: this compound and other antagonists.
-
Proliferation Reagent: A reagent to measure cell viability or proliferation (e.g., MTT, WST-1, or a reagent for quantifying DNA synthesis like BrdU).
-
Microplate Reader: To measure the absorbance or fluorescence.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other antagonists. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control.
-
Determine the concentration of the antagonist that causes 50% inhibition of cell proliferation (IC50).
Conclusion
This compound is a valuable tool for studying calmodulin-mediated cellular processes. While its originally reported potency for inhibiting calmodulin-activated phosphodiesterase is noteworthy, researchers should be aware of the limited independent validation of this specific IC50 value in the published literature. When selecting a calmodulin antagonist, it is recommended to consider the available data for alternative compounds and to perform in-house validation experiments to ensure the chosen antagonist is suitable for the specific experimental context. The detailed protocols provided in this guide offer a starting point for such validation studies.
A-7 Hydrochloride: Exploring Synergistic Avenues in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the combination of A-7 Hydrochloride with other therapeutic agents remains to be published, its mechanism of action as a calmodulin (CaM) antagonist opens a promising frontier for synergistic therapeutic strategies. This guide explores the potential for this compound in combination therapies by examining preclinical evidence from studies on other calmodulin antagonists, such as W-7, and outlining the mechanistic rationale for such combinations.
The Rationale for Combination: Targeting Calmodulin
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and signal transduction. In cancer, the calmodulin signaling pathway is often dysregulated, contributing to tumor growth and survival. This compound, by inhibiting calmodulin, disrupts these pathological processes, making it a candidate for combination therapies aimed at enhancing the efficacy of existing anticancer agents.
Potential Combination Strategies and Supporting Evidence
Based on preclinical studies of calmodulin antagonists, two particularly promising avenues for combination therapy with this compound emerge: potentiation of apoptosis with immunomodulatory agents and induction of targeted protein degradation with calpain activators.
Combination with Interferon-gamma (IFN-γ) for Enhanced Apoptosis
Hypothesis: The combination of this compound and IFN-γ could synergistically induce apoptosis in cancer cells, particularly in tumors with low Fas expression.
Preclinical Evidence (with other CaM antagonists): Studies have shown that the combination of calmodulin antagonists with IFN-γ can induce apoptosis in cholangiocarcinoma cells. This effect is mediated through both caspase-dependent and -independent pathways.
Quantitative Data from a Representative Study (W-7 and IFN-γ on HL-60 cells):
| Treatment | Concentration | % Apoptosis (Annexin V+) |
| Control | - | ~5% |
| W-7 | 25 µM | ~15% |
| IFN-γ | 100 U/mL | ~10% |
| W-7 + IFN-γ | 25 µM + 100 U/mL | ~30% [1] |
Note: This data is illustrative and based on studies with the calmodulin antagonist W-7. Specific results for this compound may vary.
Combination with Calpain-Activating Agents for Targeted Protein Degradation
Hypothesis: this compound, by inhibiting calmodulin's protective effect on certain proteins, could sensitize cancer cells to degradation by calpain-activating agents, leading to enhanced cell death.
Preclinical Evidence (with other CaM antagonists): Research in prostate cancer has suggested that anti-CaM drugs, in combination with agents that activate the calcium-dependent protease calpain, could offer a curative strategy.[2][3] This is based on the finding that calmodulin can protect the androgen receptor (AR) from calpain-mediated breakdown.[2][3]
Quantitative Data from a Representative Study (Anti-CaM Drug and Calcimycin on Prostate Cancer Cells):
| Treatment | Effect on Androgen Receptor Levels |
| Control | No significant change |
| Anti-CaM Drug (e.g., W-7) | Minimal decrease |
| Calcimycin (Calpain activator) | Minimal decrease |
| Anti-CaM Drug + Calcimycin | Precipitous decrease |
Note: This data is qualitative and based on studies with other anti-CaM drugs. Specific quantitative effects with this compound need to be determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are standard protocols for key experiments used to evaluate the efficacy of such combination therapies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with this compound, the combination agent, or both at various concentrations for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds as described for the cell viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells as described above and harvest.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Conclusion and Future Directions
The exploration of this compound in combination therapies holds significant promise. The preclinical evidence for synergistic effects of calmodulin antagonists with agents like IFN-γ and calpain activators provides a strong rationale for investigating similar combinations with this compound. Further in-depth preclinical studies are warranted to elucidate the specific synergistic interactions, optimal dosing, and potential therapeutic applications of this compound in combination regimens for various cancers. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors.
References
- 1. IFN-gamma induces apoptosis in HL-60 cells through decreased Bcl-2 and increased Bak expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CALMODULIN PROTECTS ANDROGEN RECEPTOR FROM CALPAIN-MEDIATED BREAKDOWN IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmodulin protects androgen receptor from calpain-mediated breakdown in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of A-7 Hydrochloride
The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of A-7 Hydrochloride, a research chemical. As a hydrochloride salt, this compound requires careful management to mitigate risks to personnel and the environment. These procedures are grounded in established laboratory safety protocols and aim to ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5]
-
Segregation:
-
Treat this compound waste as hazardous chemical waste.
-
Keep it separate from other waste streams such as non-hazardous trash, sharps, and biological waste.
-
Do not mix with incompatible chemicals. Specifically, store away from bases and strong oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure, tightly fitting screw cap.
-
Ensure the container is clean and dry before adding waste.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a spill tray, is used for liquid waste.
-
-
Arranging for Disposal:
-
Once the container is full or you are no longer generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste as indicated on the label.
-
Data Summary for Disposal
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste | Due to its nature as a research chemical and hydrochloride salt. |
| Container Type | HDPE or Glass with screw cap | Chemical compatibility and prevention of leaks. |
| Required PPE | Goggles, Gloves, Lab Coat | Protection against skin/eye contact and contamination. |
| Storage Location | Satellite Accumulation Area | Compliance with regulations and safe temporary storage. |
| Disposal Method | EHS Pickup | Ensures proper disposal according to federal, state, and local regulations. |
Experimental Protocol: Neutralization of Hydrochloride Waste
Neutralization may be an option for dilute aqueous solutions of hydrochloride salts, but it should only be performed by trained personnel in a controlled environment and with full knowledge of the reactivity of the parent compound ("A-7"). This procedure should be performed in a chemical fume hood.
Materials:
-
Dilute this compound aqueous waste
-
Sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (e.g., 1M)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Place the beaker containing the dilute acidic waste on a stir plate within a fume hood.
-
Begin stirring the solution gently.
-
Slowly add small amounts of sodium bicarbonate or dropwise add the dilute sodium hydroxide solution.
-
After each addition, check the pH of the solution. Be cautious as the reaction may generate gas (CO2 if using bicarbonate) or heat.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the resulting solution must still be disposed of as hazardous aqueous waste through your institution's EHS office, as it contains the A-7 chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container and dispose of it through EHS.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill area.
-
Contact your institution's EHS or emergency response team for assistance.
-
Provide them with information on the spilled material.
-
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling A-7 Hydrochloride
Essential Safety and Handling Guide for A-7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling research-grade chemical compounds and should be supplemented by a thorough review of any available Safety Data Sheet (SDS) from your supplier and your institution's specific safety protocols.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, a potent, cell-permeable calmodulin antagonist.[1][2][] This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| Chemical Name | N-(10-aminodecyl)-5-chloro-1-naphthalenesulfonamide, monohydrochloride | Cayman Chemical[2] |
| CAS Number | 79127-24-5 | TargetMol, Cayman Chemical, R&D Systems |
| Molecular Formula | C₂₀H₂₉ClN₂O₂S • HCl | Cayman Chemical, R&D Systems |
| Formula Weight | 433.4 g/mol | Cayman Chemical |
| Appearance | A crystalline solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | DMF: 5 mg/mlDMSO: 5 mg/mlDMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | Cayman Chemical |
| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year | TargetMol |
| Stability | ≥ 4 years (as supplied) | Cayman Chemical |
Operational Plan: Handling and Personal Protective Equipment (PPE)
As a potent calmodulin antagonist, this compound should be handled with care to minimize exposure. The following operational procedures are recommended.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The following levels of protection are recommended based on general laboratory safety standards for hazardous chemicals.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against eye contact with dust, powders, or solutions which could cause irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use and changed frequently, especially if contact with the substance is suspected. | Prevents skin contact and absorption. Double gloving may be appropriate for some procedures. |
| Body Protection | A fully buttoned lab coat. For larger quantities or when there is a significant risk of contamination, consider a disposable gown or coveralls. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhalation, which is a potential route of exposure. |
Handling Procedures
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing. As with many hydrochlorides, consider the potential for the solution to be acidic.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Categorization and Collection
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Disposal Protocol
-
Collection: Collect all waste in appropriate, sealed containers. Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on the disposal of this category of chemical waste.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be decontaminated.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS and emergency response teams. Do not attempt to clean up a large spill without the appropriate training and equipment.
Mechanism of Action: Calmodulin Antagonism
This compound is a potent antagonist of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By binding to calmodulin, A-7 prevents it from activating its target enzymes, thereby disrupting downstream signaling cascades.
Caption: this compound inhibits the active Ca²⁺/Calmodulin complex, blocking downstream signaling.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
